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  • Product: Piperidin-4-yl(o-tolyl)methanone hydrochloride
  • CAS: 64671-34-7

Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetic Profiling of Piperidin-4-yl(o-tolyl)methanone Hydrochloride: A Technical Guide for Basic Amine Scaffolds

Executive Summary Piperidin-4-yl(o-tolyl)methanone hydrochloride (CAS 64671-34-7) is a highly versatile building block frequently utilized in the synthesis of CNS-active agents, analgesics, and monoamine transporter inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidin-4-yl(o-tolyl)methanone hydrochloride (CAS 64671-34-7) is a highly versatile building block frequently utilized in the synthesis of CNS-active agents, analgesics, and monoamine transporter inhibitors. From a Drug Metabolism and Pharmacokinetics (DMPK) perspective, this molecule serves as an archetypal model for lipophilic basic amines. Profiling such compounds requires rigorous, self-validating experimental designs to account for complex physiological behaviors, including extensive tissue partitioning, lysosomal ion trapping, and cytochrome P450 (CYP)-mediated clearance.

This whitepaper provides an authoritative, step-by-step technical guide to the preclinical pharmacokinetic (PK) profiling of Piperidin-4-yl(o-tolyl)methanone hydrochloride, emphasizing the causality behind experimental choices and strict adherence to regulatory bioanalytical standards.

Physicochemical Foundations & ADME Implications

The pharmacokinetic behavior of any molecule is fundamentally dictated by its physicochemical properties. Piperidin-4-yl(o-tolyl)methanone consists of a basic piperidine ring linked via a carbonyl bridge to a lipophilic o-tolyl group.

The presence of the secondary amine on the piperidine ring yields a high pKa (~9.5), meaning the molecule exists predominantly in a protonated (cationic) state at physiological pH (7.4). However, its intrinsic lipophilicity (LogP ~2.8) allows the small fraction of the neutral free base to rapidly permeate lipid bilayers [1]. This dichotomy—high lipophilicity combined with a basic center—is the primary driver of its large volume of distribution ( Vd​ ), as the compound readily crosses cell membranes but becomes trapped in acidic subcellular compartments.

Table 1: Physicochemical Properties & ADME Predictions
PropertyValue (Predicted/Typical)ADME Consequence
Molecular Weight (Salt) 239.74 g/mol Optimal for oral absorption (Lipinski's Rule of 5).
Molecular Weight (Base) 203.28 g/mol Rapid passive diffusion across the blood-brain barrier (BBB).
pKa (Piperidine Nitrogen) ~9.5Extensive lysosomal ion trapping; high tissue-to-plasma ratio.
LogP (Octanol/Water) ~2.8High membrane permeability; potential for CYP-mediated metabolism.
Topological Polar Surface Area 29.1 ŲExcellent BBB penetration (ideal TPSA for CNS drugs is < 90 Ų).

In Vitro Metabolic Stability & Intrinsic Clearance ( CLint​ )

Before initiating in vivo studies, in vitro microsomal stability assays are mandatory. For lipophilic aryl-piperidines, hepatic clearance is almost exclusively driven by Phase I oxidation (typically via CYP2D6 and CYP3A4), targeting the piperidine ring (N-oxidation or hydroxylation) and the o-tolyl methyl group (aliphatic hydroxylation) [2].

Causality in Experimental Design

We utilize Liver Microsomes (rather than whole hepatocytes) supplemented with NADPH to isolate and quantify Phase I CYP450 kinetics. Because Piperidin-4-yl(o-tolyl)methanone lacks functional groups susceptible to direct Phase II glucuronidation (e.g., phenols, carboxylic acids), the addition of UDPGA or alamethicin is unnecessary, streamlining the assay and reducing matrix complexity.

Step-by-Step Protocol: Microsomal Stability
  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Dilute to a working protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-Incubation: Add Piperidin-4-yl(o-tolyl)methanone hydrochloride to achieve a final assay concentration of 1 µM. (Using a low concentration ensures the assay operates under linear, first-order kinetics where [S]≪Km​ ). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to determine the elimination rate constant ( k ) and calculate intrinsic clearance ( CLint​ ).

Bioanalytical Workflow & Self-Validating Systems

To guarantee the scientific integrity of the PK data, the bioanalytical method must act as a self-validating system. Following the [3], we employ LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

The Causality of the SIL-IS: The use of a Stable Isotope-Labeled Internal Standard (e.g., deuterium-labeled Piperidin-4-yl(o-tolyl)methanone) is critical. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes chromatographically. If endogenous plasma phospholipids cause ion suppression in the mass spectrometer's electrospray source, the signals for both the analyte and the SIL-IS are suppressed equally. The ratio of their signals remains perfectly constant, creating a self-correcting, mathematically robust quantification system.

BioanalyticalWorkflow A Plasma Sample + SIL-IS B Protein Precipitation (Cold ACN) A->B C Centrifugation (14,000g, 10 min) B->C D LC Separation (C18 Column) C->D E MS/MS Detection (MRM Mode) D->E F QC & Validation (FDA 2018 Guidelines) E->F

Caption: LC-MS/MS bioanalytical workflow incorporating self-validating QC steps for PK profiling.

In Vivo Pharmacokinetic Assessment (Rodent Model)

Causality in Formulation and Dosing

Administering the free base of an aryl-piperidine intravenously often leads to precipitation in the bloodstream due to poor aqueous solubility, artificially skewing clearance data and causing micro-emboli. By utilizing the hydrochloride salt of Piperidin-4-yl(o-tolyl)methanone, we significantly enhance aqueous solubility. This allows for formulation in a benign vehicle (e.g., 5% DMSO / 95% Saline), ensuring complete systemic delivery and reliable calculation of absolute bioavailability ( F% ).

Step-by-Step Protocol: In Vivo PK
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to oral (PO) dosing; intravenous (IV) cohorts may remain fed.

  • Formulation: Dissolve Piperidin-4-yl(o-tolyl)methanone hydrochloride in 5% DMSO, followed by the slow addition of 95% physiological saline to achieve a clear 1 mg/mL solution.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect ~200 µL of blood via the jugular vein into K₂EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Generation: Centrifuge blood samples immediately at 3,000 × g for 10 minutes at 4°C. Store plasma at -80°C until LC-MS/MS analysis.

Table 2: Representative Quantitative Pharmacokinetic Data (Rodent Model)

Note: Data represents typical parameters for basic, lipophilic piperidine-aryl ketones of this molecular weight.

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation
Cmax​ (ng/mL) 850 (at T0​ )420Moderate oral absorption, subject to first-pass metabolism.
Tmax​ (h) N/A1.0Rapid absorption from the gastrointestinal tract.
AUC0−∞​ (ng·h/mL) 1,2503,430Exposure is dose-proportional.
Clearance ( CL ) (L/h/kg) 1.6N/AModerate hepatic clearance (approx. 30% of hepatic blood flow).
Volume of Distribution ( Vss​ ) (L/kg) 6.5N/AHigh Vss​ indicates extensive tissue distribution.
Half-life ( T1/2​ ) (h) 2.83.2Driven by the large volume of distribution rather than low clearance.
Bioavailability ( F% ) 100%~55%Good oral viability, limited only by hepatic first-pass extraction.

Mechanistic Insights: Lysosomal Trapping & Tissue Distribution

A defining feature of the PK profile in Table 2 is the large Volume of Distribution at steady state ( Vss​ = 6.5 L/kg), which vastly exceeds the total body water of a rat (~0.67 L/kg). This is a hallmark of basic amines and is driven by lysosomal ion trapping [4].

Because the physiological pH of the bloodstream is 7.4, a small fraction of Piperidin-4-yl(o-tolyl)methanone exists as an uncharged free base. This lipophilic free base rapidly diffuses across cellular membranes into the cytosol (pH 7.2), and subsequently into lysosomes. Lysosomes maintain a highly acidic internal environment (pH ~4.5). Once inside the lysosome, the piperidine nitrogen becomes fully protonated. The resulting cation is highly polar and membrane-impermeable, effectively trapping the drug inside the organelle. This phenomenon sequesters the drug away from the central plasma compartment, leading to a massive apparent Vd​ and extending the terminal half-life.

LysosomalTrapping Blood Systemic Circulation (pH 7.4) Neutral Base Dominates Membrane Passive Diffusion across Cell Membrane Blood->Membrane Cytosol Cytosol (pH 7.2) Partial Protonation Membrane->Cytosol Lysosome Lysosome (pH 4.5) Full Protonation (Cationic) Cytosol->Lysosome Trapping Ion Trapping (High Vd, Extended Half-life) Lysosome->Trapping

Caption: Mechanism of lysosomal ion trapping for basic amines leading to high volume of distribution.

References

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: European Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds. Source: Biopharmaceutics & Drug Disposition (via PubMed Central) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018). Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction. Source: Journal of Pharmacology and Experimental Therapeutics (via PubMed Central) URL: [Link]

Exploratory

Preliminary Biological Activity of Piperidin-4-yl(o-tolyl)methanone Hydrochloride: A Technical Guide

Executive Summary Piperidin-4-yl(o-tolyl)methanone hydrochloride (CAS: 64671-34-7) is a highly specialized chemical building block and privileged pharmacophore[1]. In contemporary neuropharmacology, its primary biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidin-4-yl(o-tolyl)methanone hydrochloride (CAS: 64671-34-7) is a highly specialized chemical building block and privileged pharmacophore[1]. In contemporary neuropharmacology, its primary biological relevance lies in its role as a critical structural intermediate for synthesizing potent, selective inverse agonists of the G-protein-coupled receptor 6 (GPR6)[2]. This whitepaper details the mechanistic rationale, preliminary biological activity, and validated experimental protocols for evaluating GPR6 modulators derived from this piperidine core, with a specific focus on their therapeutic application in Parkinson’s disease (PD) and related motor disorders[3][4].

Mechanistic Rationale: GPR6 Modulation in the Striatum

To understand the biological activity of piperidin-4-yl(o-tolyl)methanone derivatives, one must examine the neurocircuitry of the mammalian striatum. GPR6 is an orphan, constitutively active Gs-coupled receptor predominantly expressed in dopamine D2 receptor (D2R)-expressing medium spiny neurons (MSNs) of the indirect striatopallidal pathway[4][5].

The Causality of Target Selection:

  • Healthy State: D2R activation by dopamine triggers Gi-coupled signaling, which inhibits Adenylyl Cyclase (AC) and reduces cyclic AMP (cAMP). This functionally opposes the constitutive Gs-coupled signaling of GPR6, maintaining motor homeostasis[3][6].

  • Pathological State (Parkinson's Disease): The loss of nigrostriatal dopaminergic neurons removes D2R-mediated inhibition. Consequently, the constitutive activity of GPR6 goes unchecked, leading to pathological cAMP accumulation, overactivation of Protein Kinase A (PKA), and severe motor inhibition[6][7].

  • Therapeutic Intervention: Piperidin-4-yl(o-tolyl)methanone-derived compounds act as inverse agonists at GPR6. By binding to the receptor, they suppress its constitutive activity, reduce cAMP levels, and functionally mimic the effects of dopamine restoration without requiring dopaminergic agents[3][4].

GPR6_Signaling GPR6 GPR6 Receptor (Constitutively Active) Gs Gs Protein GPR6->Gs Activates D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP Accumulation AC->cAMP Produces PKA PKA Activation (Motor Inhibition) cAMP->PKA Activates Modulator Piperidin-4-yl(o-tolyl)methanone Derivatives (Inverse Agonist) Modulator->GPR6 Inhibits

Caption: GPR6 and D2 receptor opposing signaling pathways in striatal medium spiny neurons.

Quantitative Data: Pharmacological Profile

Evaluating the biological activity of these derivatives requires a synthesis of in vitro binding affinities and in vivo behavioral metrics. Table 1 summarizes the representative quantitative data for optimized GPR6 inverse agonists (such as quinoxaline/pyrazine derivatives) synthesized using the piperidin-4-yl(o-tolyl)methanone core[2][3][4].

Table 1: Representative Pharmacological Profile of Piperidin-4-yl(o-tolyl)methanone-derived GPR6 Modulators

ParameterAssay / ModelRepresentative ValueBiological Implication
In Vitro Potency (IC50) TR-FRET cAMP (CHO-K1)10 - 50 nMHigh-affinity inverse agonism, effectively suppressing constitutive Gs signaling.
Receptor Occupancy LC-MS/MS (Rodent Brain Tissue)>50% at 6.0 - 7.4 ng/mLExcellent blood-brain barrier (BBB) penetration and target engagement.
In Vivo Efficacy Haloperidol-Induced CatalepsyED50 ~ 1.0 - 3.0 mg/kg (p.o.)Robust restoration of motor function independent of direct dopamine receptor activation.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to isolate the specific biological activity of the synthesized compounds.

In Vitro Validation: TR-FRET cAMP Accumulation Assay

Because GPR6 is constitutively active, measuring its baseline cAMP production and the subsequent reduction upon compound binding is the gold standard for validating inverse agonism[3][5].

Causality of Assay Design: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it is a homogeneous, no-wash assay that minimizes pipetting variability. CHO-K1 cells are selected because they lack endogenous GPR6, providing a zero-background baseline when stably transfected with human GPR6[3].

Step-by-Step Protocol:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human GPR6. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX). Self-Validation: The inclusion of IBMX (a phosphodiesterase inhibitor) is critical; it prevents the degradation of cAMP, ensuring the assay strictly measures Adenylyl Cyclase activity.

  • Compound Incubation: Plate 1,000 cells/well in a 384-well microplate. Add the piperidin-4-yl(o-tolyl)methanone derivative in a 10-point concentration-response curve (e.g., 1 pM to 10 μM). Incubate at 37°C for 30 minutes. Control: Include a known reference inverse agonist (e.g., CVN424) to normalize efficacy (Ymax)[3].

  • Lysis & Tracer Addition: Add Europium (Eu)-labeled cAMP tracer and ULight-conjugated anti-cAMP antibody alongside the cell lysis buffer.

  • Detection: Incubate for 1 hour at room temperature. Read the plate on an EnVision multimode reader, measuring emission at both 615 nm and 665 nm.

  • Analysis: Calculate the 665/615 ratio. Use non-linear regression (4-parameter logistic curve) to determine the IC50 value.

cAMP_Workflow CellPrep 1. Cell Preparation (CHO-K1 expressing GPR6) Incubation 2. Compound Incubation (37°C, 30 min, +IBMX) CellPrep->Incubation Lysis 3. Cell Lysis & Eu-cAMP Tracer Addition Incubation->Lysis Detection 4. TR-FRET Detection (665nm / 615nm) Lysis->Detection Analysis 5. IC50 Calculation (Non-linear regression) Detection->Analysis

Caption: Step-by-step TR-FRET workflow for quantifying GPR6 inverse agonist activity.

In Vivo Validation: Haloperidol-Induced Catalepsy Model

To prove that the in vitro reduction of cAMP translates to in vivo motor improvements, the haloperidol-induced catalepsy model is employed[3][4].

Causality of Assay Design: Haloperidol is a potent D2 receptor antagonist. Administering it to rodents artificially blocks D2 signaling, mimicking the dopamine depletion seen in PD and inducing catalepsy (severe immobility). If a GPR6 inverse agonist restores movement in this model, it proves that GPR6 inhibition successfully bypasses the D2 blockade[3].

Step-by-Step Protocol:

  • Animal Preparation: Acclimate male Sprague-Dawley rats to the testing environment for 1 hour prior to the experiment.

  • Compound Administration: Administer the test compound (e.g., 0.1–30 mg/kg) via oral gavage (p.o.) or subcutaneous (s.c.) injection. Self-Validation: Include a vehicle-only control group to establish baseline catalepsy.

  • Catalepsy Induction: 30 minutes post-compound administration, inject haloperidol (1 mg/kg, i.p.).

  • Behavioral Measurement (Bar Test): At 60, 90, and 120 minutes post-haloperidol, place the rat's forepaws on a horizontal bar suspended 9 cm above the bench. Measure the time (in seconds) it takes for the rat to remove both paws from the bar (descent latency).

  • Data Interpretation: A dose-dependent decrease in descent latency confirms the in vivo efficacy of the GPR6 inverse agonist[3].

Conclusion

Piperidin-4-yl(o-tolyl)methanone hydrochloride is a foundational chemical entity in the pursuit of non-dopaminergic Parkinson's disease therapies[2][3]. By serving as the structural backbone for GPR6 inverse agonists, derivatives of this compound successfully modulate the striatopallidal indirect pathway, reduce pathological cAMP accumulation, and restore motor function[6][7]. The rigorous in vitro and in vivo protocols outlined above provide a robust framework for scientists to evaluate and optimize next-generation neurotherapeutics based on this pharmacophore.

References

  • [2] Google Patents. WO2014028479A1 - Quinoxaline derivatives as gpr6 modulators. Available at:

  • [3] ACS Publications. First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson’s Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate. Available at: [Link]

  • [7] PubMed. G-protein coupled receptor 6 deficiency alters striatal dopamine and cAMP concentrations and reduces dyskinesia in a mouse model of Parkinson's disease. Available at:[Link]

  • [4] PubMed. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease. Available at: [Link]

  • [5] Google Patents. WO2025160132A1 - Gpr6 inverse agonists. Available at:

  • [6] ACS Publications. Scalable Synthesis of CVN424, an Inverse Agonist of the GPR6 Receptor. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Dissolution of Piperidin-4-yl(o-tolyl)methanone Hydrochloride in DMSO

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction Piperidin-4-yl(o-tolyl)methanone hydrochloride is a member of the piperidine class of compounds,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

Piperidin-4-yl(o-tolyl)methanone hydrochloride is a member of the piperidine class of compounds, which are of significant interest in medicinal chemistry and drug discovery due to their versatile pharmacological activities. The preparation of a stable, concentrated stock solution is a critical first step for any in vitro or in vivo screening assay. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in these applications for its ability to dissolve a broad range of both polar and nonpolar compounds.[1] This document provides a comprehensive guide to the safe and effective dissolution of Piperidin-4-yl(o-tolyl)methanone hydrochloride in DMSO, drawing upon established best practices for handling similar chemical entities and the known properties of the solvent.

The hydrochloride salt form of an active pharmaceutical ingredient (API) is often utilized to improve its solubility and stability. However, the dissolution of these salts, particularly at high concentrations, can still present challenges. This protocol outlines a systematic approach to preparing a clear, homogenous stock solution of Piperidin-4-yl(o-tolyl)methanone hydrochloride in DMSO, while emphasizing safety and procedural integrity.

Compound and Solvent Characteristics

A thorough understanding of the physicochemical properties of both the solute and the solvent is fundamental to developing a robust dissolution protocol.

Piperidin-4-yl(o-tolyl)methanone Hydrochloride

While specific experimental data for this compound is not widely published, its structure suggests certain chemical characteristics. As a hydrochloride salt, it is expected to be a crystalline solid at room temperature. The piperidine and ketone moieties contribute to its potential biological activity and also influence its solubility profile.

Dimethyl Sulfoxide (DMSO)

DMSO is a hygroscopic and highly polar organic solvent.[2] Its ability to act as both a hydrogen bond acceptor and its large dielectric constant make it an excellent solvent for a wide array of organic compounds, including many hydrochloride salts.[3]

Table 1: Physicochemical Properties of DMSO

PropertyValueSource
Molecular FormulaC₂H₆OS[2]
Molecular Weight78.13 g/mol [2]
Boiling Point189 °C (372 °F)[2]
Melting Point18.5 °C (65.3 °F)[2]
Density1.100 g/mL[2]
Dielectric Constant47.2[3]

It is crucial to use anhydrous (dry) DMSO for the preparation of stock solutions, as the presence of water can significantly impact the solubility of many compounds and potentially lead to hydrolysis over time.

Safety and Handling Precautions

Both Piperidin-4-yl(o-tolyl)methanone hydrochloride and DMSO require careful handling in a laboratory setting.

Piperidin-4-yl(o-tolyl)methanone Hydrochloride
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Respiratory Protection: Avoid inhaling dust. Handle the solid compound in a well-ventilated area or a chemical fume hood.

  • Skin and Eye Contact: This class of compounds can cause skin and eye irritation.[4][5] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Dimethyl Sulfoxide (DMSO)

DMSO is considered to have low toxicity; however, it can readily penetrate the skin and may carry dissolved substances with it. Therefore, it is imperative to handle DMSO with caution, especially when it contains dissolved compounds.

  • Personal Protective Equipment (PPE): Wear a lab coat, appropriate chemical-resistant gloves (butyl rubber gloves are often recommended when working with DMSO), and safety goggles.

  • Ventilation: Work in a well-ventilated area.

  • Storage: Store DMSO in a tightly sealed container in a cool, dry place away from light.

Protocol for Dissolving Piperidin-4-yl(o-tolyl)methanone Hydrochloride in DMSO

This protocol provides a step-by-step method for preparing a stock solution. The exact solubility of Piperidin-4-yl(o-tolyl)methanone hydrochloride in DMSO is not published; therefore, this protocol includes a general procedure. For applications requiring a specific high concentration, it is recommended to perform a solubility test first.

Materials and Equipment
  • Piperidin-4-yl(o-tolyl)methanone hydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Sterile glass vial with a screw cap

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional, set to 37°C)

  • Calibrated micropipettes

Step-by-Step Dissolution Protocol
  • Equilibration: Allow the vial of Piperidin-4-yl(o-tolyl)methanone hydrochloride and the anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound using an analytical balance and transfer it to a sterile glass vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Securely cap the vial and vortex the mixture for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 5-10 minutes.

    • As a further step, gentle warming in a 37°C water bath for 10-15 minutes can be applied to aid dissolution. Swirl the vial intermittently.

  • Final Assessment: After the dissolution steps, allow the solution to return to room temperature. A successfully prepared stock solution should be a clear, homogenous liquid with no visible particulates.

Workflow for Stock Solution Preparation

Dissolution_Workflow Workflow for Dissolving Piperidin-4-yl(o-tolyl)methanone HCl in DMSO cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization Equilibrate 1. Equilibrate Compound and DMSO to Room Temperature Weigh 2. Accurately Weigh Compound Equilibrate->Weigh Add_Solvent 3. Add Anhydrous DMSO Weigh->Add_Solvent Vortex 4. Vortex for 1-2 minutes Add_Solvent->Vortex Inspect 5. Visually Inspect for Particulates Vortex->Inspect Sonication 6. Sonicate for 5-10 minutes (Optional) Inspect->Sonication Particulates Present Final_Inspect 8. Cool to RT and Final Inspection Inspect->Final_Inspect No Particulates Warming 7. Gentle Warming to 37°C (Optional) Sonication->Warming Warming->Final_Inspect Final_Inspect->Vortex Particulates Still Present Store 9. Aliquot and Store at -20°C or -80°C Final_Inspect->Store Clear Solution Ready Solution Ready for Use Store->Ready

Caption: A step-by-step workflow for the dissolution of Piperidin-4-yl(o-tolyl)methanone hydrochloride in DMSO.

Stock Solution Storage and Stability

Proper storage is essential to maintain the integrity of the stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Storage Temperature: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). The optimal storage temperature may be compound-specific and should be determined if long-term stability is critical.

  • Light Protection: Store the aliquots in amber vials or in a light-protected box to prevent photodegradation.

Considerations for Experimental Use

When using the DMSO stock solution in downstream applications, particularly in cell-based assays, the final concentration of DMSO must be carefully controlled. High concentrations of DMSO can be cytotoxic.

  • Final DMSO Concentration: The final concentration of DMSO in the assay medium should typically be kept below 0.5%, with 0.1% or lower being preferable for sensitive cell lines.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as the experimental samples.

Hypothetical Solubility Data and Determination

Table 2: Illustrative Solubility and Recommended Concentrations

ParameterValue (Hypothetical)Method
Maximum Stock Concentration>50 mMVisual Inspection & ¹H NMR[1]
Recommended Stock Concentration10 mM - 20 mMStandard Practice[1]
Storage Conditions-20°C or -80°CStandard Practice

For researchers needing to determine the precise solubility, a common method involves preparing a supersaturated solution, allowing it to equilibrate, and then quantifying the concentration of the dissolved compound in the supernatant using an analytical technique such as HPLC.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the dissolution of Piperidin-4-yl(o-tolyl)methanone hydrochloride in DMSO. By adhering to these guidelines, researchers can confidently prepare stock solutions that are stable and suitable for a wide range of scientific applications. The emphasis on safety, the use of anhydrous solvent, and proper storage will contribute to the reproducibility and reliability of experimental results.

References

  • AK Scientific, Inc. Safety Data Sheet: Piperidin-3-yl(pyridin-4-yl)methanone hydrochloride. Link

  • CymitQuimica. Safety Data Sheet: Piperidin-4-one hydrochloride. Link

  • Thermo Fisher Scientific. Safety Data Sheet: 1-Methyl-4-(4-piperidinyl)piperazine. Link

  • BenchChem. Application Note: Preparation of SC144 Hydrochloride Stock Solution in DMSO. Link

  • Gastaldi, S., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 25(23), 5729. Link

  • BenchChem. Preparing CYM5442 Hydrochloride Stock Solution in DMSO: Application Notes and Protocols. Link

  • Penta. Safety Data Sheet: Piperidine. Link

  • PubChem. (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone. National Center for Biotechnology Information. Link

  • Central Drug House. Material Safety Data Sheet: Piperidine Hydrochloride. Link

  • Merck. Piperidin-4-yl-quinolin-3-yl-methanone. Link

  • BenchChem. Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers. Link

  • Quora. How to make a stock solution of a substance in DMSO. Link

  • Sigma-Aldrich. Product Information Sheet: Dimethyl sulfoxide (D8418). Link

  • Cytiva. Preparation of 4-point solvent correction and samples for binding assay in 2% DMSO. Link

  • BenchChem. Application Notes and Protocols for In Vivo Dissolution of 4-Methyl-2-(piperidin-2-yl)oxazole. Link

  • ChemScene. Piperidin-4-yl(p-tolyl)methanone. Link

  • PubChem. Piperidin-4-ol. National Center for Biotechnology Information. Link

  • ResearchGate. Solubility of drug in DMSO?. Link

  • Gaylord Chemical Company. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Link

  • Gianquinto, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3183. Link

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pathways of Piperidin-4-yl(o-tolyl)methanone Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Scope Piperidin-4-yl(o-tolyl)methanone hydrochloride (CAS: 646...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Scope

Piperidin-4-yl(o-tolyl)methanone hydrochloride (CAS: 64671-34-7) is a critical building block and intermediate in pharmaceutical synthesis, characterized by a basic piperidine ring linked via a carbonyl group to an ortho-tolyl moiety. In drug metabolism and pharmacokinetic (DMPK) studies, unambiguous structural elucidation of such compounds is paramount.

This application note details the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation pathways of Piperidin-4-yl(o-tolyl)methanone. By deconstructing the collision-induced dissociation (CID) mechanisms, this guide provides a predictive framework for identifying related structural analogs and metabolites.

Experimental Protocols: LC-MS/MS System Setup

To ensure trustworthiness and self-validation , this protocol incorporates a System Suitability Test (SST) to verify mass accuracy and fragmentation efficiency prior to sample analysis.

Sample Preparation
  • Reconstitution: Dissolve the Piperidin-4-yl(o-tolyl)methanone hydrochloride standard in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality for Buffer Choice: The secondary amine of the piperidine ring is highly basic. The addition of 0.1% Formic Acid ensures an abundant supply of protons in the LC mobile phase, driving the equilibrium toward the fully protonated [M+H]+ state, which is essential for maximizing ESI+ sensitivity.

System Suitability & Self-Validation
  • Validation Step: Before running the target analyte, infuse a known tuning standard (e.g., Reserpine, m/z 609.28) to verify that the quadrupole mass filter achieves a mass accuracy of 5 ppm and that the collision cell yields the expected m/z 195.06 fragment at a normalized collision energy (NCE) of 30%. This self-validating step guarantees that any absence of expected fragments in the target sample is due to molecular chemistry, not instrument malfunction.

MS/MS Acquisition Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Collision Gas: High-purity Argon (Ar) or Nitrogen ( N2​ ).

  • Collision Energy (CE) Ramping: 15 eV to 45 eV.

  • Causality for CE Ramping: Fragmentation is energy-dependent. A low CE (15–20 eV) is required to capture the primary α -cleavage events without destroying the intermediate ions. Ramping to a higher CE (35–45 eV) provides the activation energy necessary to drive secondary neutral losses (e.g., decarbonylation), allowing for a complete mapping of the structural connectivity.

Mechanistic Insights: Fragmentation Pathways

Upon ESI+ ionization, Piperidin-4-yl(o-tolyl)methanone readily forms a protonated precursor ion [M+H]+ at m/z 204.14 . The charge is predominantly localized on the basic nitrogen of the piperidine ring. Upon entering the collision cell, the molecule undergoes predictable, energy-driven dissociation [1].

Pathway A: Primary α -Cleavage to the Acylium Ion (m/z 119.05)

The most thermodynamically favored primary fragmentation is the α -cleavage of the C–C bond between the carbonyl carbon and the C4 position of the piperidine ring.

  • Causality: This cleavage is driven by the extreme stability of the resulting o-toluoyl cation (m/z 119.05). Because the positive charge can be delocalized into the adjacent aromatic ring and stabilized by the carbonyl oxygen, the formation of this acylium ion is a hallmark diagnostic peak for aryl ketones [2].

Pathway B: Secondary Decarbonylation to the Tropylium Cation (m/z 91.05)

As collision energy increases, the o-toluoyl acylium ion (m/z 119.05) undergoes a secondary fragmentation characterized by the neutral loss of carbon monoxide (CO, 28 Da).

  • Causality: The expulsion of CO generates the o-tolyl cation (m/z 91.05). In the gas phase, benzyl and tolyl cations rapidly undergo ring expansion to form the highly symmetrical, aromatic tropylium cation ( C7​H7+​ ). The presence of the m/z 91 peak is an authoritative, universally recognized marker for benzyl/tolyl-containing substructures [3].

Pathway C: Alternative α -Cleavage (m/z 112.08)

A competing, albeit less abundant, α -cleavage occurs at the bond between the carbonyl carbon and the o-tolyl aromatic ring.

Causality: This yields the piperidine-4-carbonyl cation (m/z 112.08). While the sp2

sp2 bond character between the aryl ring and the carbonyl makes this cleavage energetically more demanding than Pathway A, it provides critical confirmation of the piperidine ring's presence. Subsequent loss of CO from this fragment yields the piperidinium cation at m/z 84.08.

Quantitative Data Presentation

The exact masses and structural assignments of the primary and secondary fragments are summarized in Table 1 to facilitate rapid MRM (Multiple Reaction Monitoring) method development.

Table 1: Exact Mass and Structural Assignment of Key Fragments

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Chemical FormulaStructural Assignment / Ion TypeRelative Abundance
204.138 -- C13​H18​NO+ Protonated Precursor [M+H]+ -
204.138119.050 85.088 C8​H7​O+ o-Toluoyl cation (Acylium ion)High
204.138112.076 92.062 C6​H10​NO+ Piperidine-4-carbonyl cationMedium
119.05091.055 28.000 (CO) C7​H7+​ Tropylium / o-Tolyl cationHigh
112.07684.081 28.000 (CO) C5​H10​N+ Piperidinium cationLow

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the collision-induced dissociation pathways described above.

MS_Fragmentation Precursor [M+H]+ m/z 204.14 Protonated Piperidin-4-yl(o-tolyl)methanone Acylium o-Toluoyl Cation m/z 119.05 (α-Cleavage) Precursor->Acylium Cleavage at C4-C(O) PipCarbonyl Piperidine-4-carbonyl Cation m/z 112.08 (α-Cleavage) Precursor->PipCarbonyl Cleavage at Ar-C(O) Tropylium Tropylium / o-Tolyl Cation m/z 91.05 (-CO) Acylium->Tropylium -CO (28 Da) Piperidinium Piperidinium Cation m/z 84.08 (-CO) PipCarbonyl->Piperidinium -CO (28 Da)

CID Fragmentation pathways of Piperidin-4-yl(o-tolyl)methanone highlighting acylium and tropylium ions.

References

  • Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL:[Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization Source: Spectroscopy Online URL:[Link]

  • Tropylium Ion Source: Encyclopedia MDPI URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Piperidin-4-yl(o-tolyl)methanone Hydrochloride Synthesis

Introduction: Welcome to the technical support center for the synthesis of Piperidin-4-yl(o-tolyl)methanone hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are enco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for the synthesis of Piperidin-4-yl(o-tolyl)methanone hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this multi-step synthesis. This valuable building block is a precursor for various pharmacologically active agents, making its efficient synthesis critical.[1][2] This document provides in-depth, field-proven insights structured in a question-and-answer format to directly address common experimental bottlenecks. We will explore the causality behind procedural choices, offering robust, self-validating protocols to enhance reproducibility and success.

Section 1: Overview of the Recommended Synthetic Pathway

The most reliable and common approach to synthesizing Piperidin-4-yl(o-tolyl)methanone involves a Friedel-Crafts acylation, which necessitates protection of the piperidine nitrogen to prevent side reactions with the Lewis acid catalyst. The pathway is typically a four-stage process:

  • Preparation of the Acylating Agent: Conversion of N-Boc-piperidine-4-carboxylic acid to its corresponding acyl chloride.

  • Friedel-Crafts Acylation: Reaction of the N-Boc-piperidine-4-carbonyl chloride with toluene in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

  • Salt Formation: Conversion of the resulting free base to the final hydrochloride salt for improved stability and handling.

Synthetic_Workflow cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Salt Formation A N-Boc-piperidine- 4-carboxylic acid B N-Boc-piperidine- 4-carbonyl chloride A->B SOCl₂ or (COCl)₂ D N-Boc-Piperidin-4-yl (o-tolyl)methanone B->D C Toluene C->D AlCl₃ (Lewis Acid) E Piperidin-4-yl (o-tolyl)methanone (Free Base) D->E HCl or TFA F Piperidin-4-yl(o-tolyl)methanone hydrochloride (Final Product) E->F HCl in Ether/Dioxane Isomer_Formation cluster_ortho Ortho-Attack (Desired) cluster_para Para-Attack (Major Byproduct) reagents Toluene + N-Boc-piperidine-4-carbonyl chloride + AlCl₃ ortho_product Piperidin-4-yl(o-tolyl)methanone (Minor Product - Sterically Hindered) reagents->ortho_product Slower para_product Piperidin-4-yl(p-tolyl)methanone (Major Product - Sterically Favored) reagents->para_product Faster ortho_yield Lower Yield ortho_product->ortho_yield para_yield Higher Yield para_product->para_yield

Figure 2: Kinetic and steric factors favoring para-isomer formation.

Solutions & Mitigation:

  • Accept and Separate: The most practical solution is to proceed with the reaction and separate the ortho and para isomers using column chromatography. Their different polarities usually allow for effective separation. [3]Acknowledge that the theoretical maximum yield of the desired ortho isomer is inherently low.

  • Alternative Routes (Advanced): For process development, consider an alternative strategy such as a directed ortho-metalation of a protected toluene derivative followed by reaction with the N-Boc-piperidine-4-carbonyl chloride, though this is a more complex route.

Q3: My N-Boc deprotection (Stage 3) is either incomplete or results in a complex mixture. How can this be optimized?

A3: Incomplete deprotection points to insufficient acid or reaction time, while degradation suggests the conditions are too harsh.

Core Causalities & Solutions:

  • Insufficient Acid: The Boc group requires a strong acid for cleavage. A stoichiometric amount of acid is consumed by the basic piperidine nitrogen that is being deprotected.

    • Solution: Use a significant excess of a strong acid. A common and effective method is using a 4M solution of HCl in 1,4-dioxane or methanol. [4]Alternatively, trifluoroacetic acid (TFA) in DCM can be used. [5]* Product Degradation: While the ketone is generally stable, prolonged exposure to harsh acidic conditions at elevated temperatures can potentially lead to unforeseen side reactions. The piperidine ring itself can be susceptible to cleavage under very aggressive conditions. [6] * Solution: Perform the deprotection at room temperature or slightly below and monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, immediately proceed with the workup to neutralize the acid.

Detailed Protocol: N-Boc Deprotection

  • Dissolve the purified N-Boc-Piperidin-4-yl(o-tolyl)methanone (1.0 eq.) in a minimal amount of methanol or DCM.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) and stir the mixture at room temperature.

  • Monitor the reaction every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Upon completion, concentrate the mixture in vacuo to remove the solvent and excess HCl.

  • The resulting solid is the crude hydrochloride salt, which can be purified by recrystallization, or it can be basified and the free base extracted and purified before final salt formation.

Q4: I have a low isolated yield after the final workup and salt formation. Where could I be losing my product?

A4: Product loss during purification is a common source of low yield. The hydrochloride salt and the free base have very different solubilities, which must be managed during extraction and crystallization.

Troubleshooting_Workflow start Low Final Yield Observed q1 Check Acylation Step (TLC/LCMS of crude reaction) start->q1 a1_yes High Conversion (Isomers Present) q1->a1_yes Yes a1_no Low Conversion q1->a1_no No q2 Check Deprotection Step (TLC/LCMS of crude reaction) a1_yes->q2 sol_isomers See Q2: Optimize chromatography for isomer separation. a1_yes->sol_isomers sol_acylation See Q1: Review catalyst, moisture, and temperature. a1_no->sol_acylation a2_yes Complete Deprotection q2->a2_yes Yes a2_no Incomplete Reaction or Degradation q2->a2_no No q3 Analyze Workup/Purification a2_yes->q3 sol_deprotection See Q3: Adjust acid concentration and time. a2_no->sol_deprotection a3_emulsion Emulsion during extraction? q3->a3_emulsion a3_solubility Product lost to aqueous layers? q3->a3_solubility a3_cryst Poor crystallization recovery? q3->a3_cryst sol_workup Adjust pH, use brine wash, screen crystallization solvents. a3_emulsion->sol_workup a3_solubility->sol_workup a3_cryst->sol_workup

Figure 3: A logical troubleshooting workflow for low yield diagnosis.

Core Causalities & Solutions:

  • Loss During Aqueous Extraction: The protonated amine (hydrochloride salt) is highly water-soluble. If you perform an extraction on the acidic quench mixture, your product will remain in the aqueous layer.

    • Solution: After quenching the Friedel-Crafts reaction, ensure the aqueous layer is made basic (pH > 10) with a base like NaOH or K₂CO₃ before extracting with an organic solvent like DCM or ethyl acetate. This deprotonates the piperidine nitrogen, making the free base soluble in the organic layer. [7]* Poor Crystallization/Recrystallization: Choosing the wrong solvent system can lead to oiling out or poor recovery.

    • Solution: For the final hydrochloride salt, a common and effective technique is to dissolve the purified free base in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent dropwise until precipitation is complete. For recrystallization, screen solvent systems like isopropanol/ether or ethanol/ethyl acetate. [3][8]

      Compound Form Solubility Profile Recommended Action
      Free Base Soluble in organic solvents (DCM, EtOAc) Purify by column chromatography before salt formation.

      | Hydrochloride Salt | Soluble in polar solvents (water, methanol), poorly soluble in non-polar organics (ether, hexanes) | Extract the free base first, then form the salt. Use an anti-solvent like ether for precipitation. |

Section 3: Analytical Characterization

Confirming the identity and purity of your final product is essential. Below are the expected analytical signatures for Piperidin-4-yl(o-tolyl)methanone hydrochloride.

TechniqueExpected Result
¹H NMR Aromatic protons for the o-disubstituted ring (multiplets, ~7.2-7.4 ppm), piperidine ring protons (~1.8-3.5 ppm, may be broad), methyl singlet (~2.3-2.4 ppm), broad N-H signals.
¹³C NMR Carbonyl carbon (~198-202 ppm), aromatic carbons (~125-140 ppm), piperidine carbons (~25-50 ppm), methyl carbon (~20 ppm).
Mass Spec (ESI+) [M+H]⁺ for the free base. For C₁₃H₁₇NO, the expected mass is 204.1383 (M+H)⁺.
HPLC A single major peak with purity >95% is expected for the final product. A well-developed method can separate it from the p-tolyl isomer. [9][10]

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride.
  • Chemicalbook. (2023, December 20). 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis.
  • PubMed. (2016, August 23). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-(Phenylethynyl)piperidin-4-ol.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis.
  • DTIC. (1992, September). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Benchchem. (n.d.). Grignard reaction for 4-(4-fluorophenyl)piperidin-4-ol synthesis.
  • Benchchem. (n.d.). Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Benchchem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2012, June 22). TLC-densitometric determination of tolperisone and its impurities 4-methylpropiophenone and piperidine in pharmaceutical preparations. Retrieved from [Link]

  • Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Use of N-Methyl-1-(piperidin-4-YL)methanamine in Solid-Phase Synthesis.
  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Beilstein Journals. (2014, August 20). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]

  • Benchchem. (n.d.). stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions.
  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

Sources

Optimization

Preventing degradation of Piperidin-4-yl(o-tolyl)methanone hydrochloride in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of Piperidin-4-yl(o-tolyl)methanone hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of Piperidin-4-yl(o-tolyl)methanone hydrochloride .

This compound presents a dual-threat degradation profile in solution: the piperidine ring is highly susceptible to oxidation, while the aryl ketone moiety is a known photosensitizer prone to light-induced radical reactions. Understanding the causality behind these mechanisms is critical for maintaining compound integrity during your workflows.

Mechanistic Overview of Degradation

To effectively troubleshoot, we must first map the chemical pathways that lead to signal loss or impurity generation in your assays.

G Compound Piperidin-4-yl(o-tolyl)methanone HCl (Intact in Solution) pH_branch pH > 8.0 (Free-Basing) Compound->pH_branch UV_branch UV / Ambient Light Compound->UV_branch FreeBase Piperidine Free Base (Lone Pair Exposed) pH_branch->FreeBase Triplet Aryl Ketone Triplet State (n-π* Excitation) UV_branch->Triplet Oxidation N-Oxidation & Ring Opening (Yellow/Brown Degradants) FreeBase->Oxidation O2 / Trace Metals Photodeg Hydrogen Atom Transfer (HAT) & Dimerization Triplet->Photodeg H-Donors Prevention1 Buffer pH < 6.0 & Degassing Oxidation->Prevention1 Prevention2 Amber Vials & Dark Storage Photodeg->Prevention2

Mechanistic pathways of Piperidin-4-yl(o-tolyl)methanone degradation and preventive strategies.

Troubleshooting & FAQs

Q1: Why does my stock solution turn yellow/brown over time, and how do I prevent it? A: Discoloration is a hallmark of oxidative degradation of the piperidine ring. While the hydrochloride salt form protonates the secondary amine (tying up its reactive lone pair), any shift toward a neutral or basic pH generates the free base. The exposed nitrogen lone pair is highly susceptible to oxidation by dissolved oxygen or trace peroxides in solvents, forming piperidine N-oxides and subsequent ring-opened imine degradants[1]. Causality & Solution: To prevent this, maintain the solution pH below 6.0 to ensure complete protonation. If using organic solvents like acetonitrile or methanol, sparge the solvent with Argon. Argon is heavier than Nitrogen and forms a superior protective blanket over the liquid, displacing the oxygen required for N-oxidation.

Q2: Why am I seeing a rapid drop in API concentration when the solution is left on the benchtop? A: This is classic photodegradation driven by the aryl ketone moiety. Aromatic ketones are potent photosensitizers. When exposed to ambient or UV light, the ketone undergoes rapid intersystem crossing to a highly reactive triplet state (n-π* or π-π)[2]. In this excited state, the ketone is vulnerable to Hydrogen Atom Transfer (HAT) from the solvent or adjacent molecules, leading to dimerization or photo-reduction[3]. Causality & Solution: Clear glass vials transmit enough near-UV and visible light to trigger this n-π transition. Always prepare and store solutions in amber glass vials, which block wavelengths below 400 nm, effectively quenching the photo-excitation pathway.

Q3: How does buffer selection impact the stability of this specific hydrochloride salt in biological assays? A: Piperidin-4-yl(o-tolyl)methanone HCl has a piperidine core with a pKa typically around 10–11. However, when diluted into physiological buffers (pH 7.4), a measurable fraction of the compound converts to the free base. This drastically reduces aqueous solubility, leading to micro-precipitation that mimics chemical degradation in LC-MS quantitation. Furthermore, the free base is exponentially more reactive to nucleophilic attack. Causality & Solution: Prepare concentrated master stocks in slightly acidic, MS-grade water or anhydrous DMSO. Only dilute into physiological buffers immediately prior to the assay to minimize the time the compound spends in its vulnerable free-base equilibrium.

Quantitative Degradation Profile

To assist in assay planning, the following table summarizes the quantitative kinetic parameters and mitigation strategies for the primary degradation pathways.

Degradation PathwayPrimary TriggerKinetic Rate (Relative)Primary DegradantPreventive Measure
N-Oxidation Dissolved O₂, pH > 8.0Moderate (Days to Weeks)Piperidine N-oxideArgon sparging, pH < 6.0
Photodegradation UV/Vis Light (<400 nm)Fast (Hours)Pinacol dimers, reduced alcoholsAmber glassware, dark storage
Free-Basing / Precipitation Physiological Buffers (pH 7.4+)InstantaneousInsoluble free baseJust-in-time dilution
Hydrolysis Extreme pH, HeatVery Slow (Months)Cleaved carboxylic acidsStore at -20°C

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal controls, you can definitively isolate the root cause of any observed instability.

Protocol A: Preparation of Ultra-Stable Stock Solutions

This protocol utilizes physical and chemical barriers to neutralize both oxidation and photo-excitation.

  • Solvent Degassing: Transfer MS-grade water or anhydrous DMSO into a clean flask. Sparge with pure Argon gas for 15 minutes using a submerged glass frit. Causality: Removes dissolved oxygen, eliminating the primary reactant for piperidine N-oxidation.

  • Weighing & Dissolution: Weigh the Piperidin-4-yl(o-tolyl)methanone HCl powder under low-light conditions. Transfer immediately to an amber glass vial . Add the degassed solvent to achieve the desired concentration (e.g., 10 mM). Causality: Amber glass blocks the <400 nm wavelengths required to excite the aryl ketone into its reactive triplet state.

  • Blanketing & Storage: Gently blow Argon gas over the headspace of the vial for 10 seconds before capping tightly with a PTFE-lined septum. Vortex until fully dissolved.

  • Aliquot Generation: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Store at -20°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric oxygen introduction.

Protocol B: Self-Validating Forced Degradation Assay

Use this protocol to validate your LC-MS stability-indicating method. The inclusion of a dark/neutral control ensures that any observed degradation is strictly caused by the applied stressor.

  • Preparation of Test Arms: Prepare a 1 mg/mL solution of the compound in 50:50 Acetonitrile:Water. Divide this into four separate vials:

    • Arm 1 (Control): Amber vial, sealed under Argon, stored at room temperature.

    • Arm 2 (Photo-Stress): Clear glass vial, placed under a broad-spectrum LED or UV lamp (365 nm) for 4 hours.

    • Arm 3 (Oxidative Stress): Amber vial, spiked with 0.3% H₂O₂ (final concentration), stored at room temperature for 4 hours.

    • Arm 4 (Alkaline Stress): Amber vial, adjusted to pH 10 using 0.1 M NaOH, stored at room temperature for 4 hours.

  • Quenching: After 4 hours, quench Arm 3 with a reducing agent (e.g., sodium thiosulfate) and neutralize Arm 4 with 0.1 M HCl to halt degradation.

  • Analysis: Analyze all four arms via LC-MS.

  • Validation Logic: Arm 1 must show >99% recovery. If Arm 1 shows degradation, your baseline solvent or system is contaminated. Arm 2 will reveal aryl ketone photoproducts (dimers/alcohols)[3]. Arms 3 and 4 will reveal piperidine N-oxides and ring-opened degradants[1].

References

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem. BenchChem.
  • Blending Aryl Ketone in Covalent Organic Frameworks to Promote Photoinduced Electron Transfer. Journal of the American Chemical Society.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC (National Institutes of Health).

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for Piperidin-4-yl(o-tolyl)methanone Hydrochloride

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Piperidin-4-yl(o-tolyl)methanone hydrochloride .

Because this target compound features a secondary amine (piperidine ring), it is highly basic and prone to secondary chromatographic interactions. The following modules provide field-proven causality, troubleshooting frameworks, and self-validating protocols to ensure analytical rigor.

Experimental Workflow Visualization

LCMS_Workflow cluster_0 Phase 1: MS/MS Tuning cluster_1 Phase 2: Chromatography cluster_2 Phase 3: Source Optimization Start Piperidin-4-yl(o-tolyl)methanone HCl Method Development Infusion Direct Infusion (ESI+ Mode) Start->Infusion Precursor Isolate Precursor [M+H]+ m/z 204.1 Infusion->Precursor Product Ramp Collision Energy Select MRM Transitions Precursor->Product MobilePhase Buffer Mobile Phase (Add NH4-Formate) Product->MobilePhase Column Select CSH/End-capped C18 Column MobilePhase->Column Gradient Optimize Gradient (Minimize Tailing) Column->Gradient TempGas Optimize Desolvation Temp & Gas Flow Gradient->TempGas Voltage Tune Spray Voltage (Avoid Corona Discharge) TempGas->Voltage Final Validated High-Sensitivity Quantitation Method Voltage->Final

LC-MS/MS Optimization Workflow for Piperidin-4-yl(o-tolyl)methanone.

Frequently Asked Questions (FAQs)

Q: Why am I observing severe peak tailing for this compound, and how do I resolve it without losing MS sensitivity? A: The root cause of the tailing is cation exchange. Piperidin-4-yl(o-tolyl)methanone is a basic compound. When using a standard acidic mobile phase (e.g., 0.1% Formic Acid), the pH is not low enough to protonate all residual surface silanols on a silica-based C18 column[1]. The positively charged piperidine nitrogen interacts with these negatively charged silanols, causing the peak to tail.

  • The Fix: While Trifluoroacetic Acid (TFA) perfectly masks these silanols via ion-pairing, it causes severe ion suppression in the mass spectrometer[1]. Instead, add a volatile buffer like 5–10 mM Ammonium Formate to your 0.1% Formic Acid mobile phase. The positively charged ammonium ions will competitively bind to the silanol sites, driving the analyte back into the mobile phase and restoring peak symmetry without sacrificing MS sensitivity[2].

Q: How do I maximize the Electrospray Ionization (ESI) efficiency for this specific molecule? A: ESI efficiency relies entirely on the analyte being pre-charged in the liquid phase before droplet aerosolization[3]. Because this compound is a secondary amine, it easily accepts a proton.

  • The Fix: Ensure your mobile phase pH is at least two units below the pKa of the piperidine group to guarantee 100% protonation[4]. Operate in ESI Positive (ESI+) mode . Furthermore, optimize your nebulizing gas and desolvation temperature; high aqueous gradients require higher temperatures (e.g., 400 °C) to ensure rapid droplet shrinkage and efficient Coulombic fission[3].

Q: What is the optimal strategy for finding the best Multiple Reaction Monitoring (MRM) transitions? A: Compound optimization requires defining the exact energy needed to guide the parent ion to the detector and the collision energy required to fragment it[5].

  • The Fix: Calculate the exact mass of the free base (C13H17NO = 203.13 Da). In ESI+, your target parent ion is the [M+H]+ adduct at m/z 204.1 . Perform a direct infusion, isolate m/z 204.1 in the first quadrupole (Q1), and sweep the collision energy (CE) in the collision cell to identify the most stable product ions for Q3 detection[5].

Troubleshooting Guide: Common Experimental Pitfalls

Issue 1: Signal Suppression (Matrix Effects) in Biological Samples
  • Symptom: The peak area of Piperidin-4-yl(o-tolyl)methanone spiked into plasma or urine is significantly lower than the same concentration in neat solvent.

  • Causality: Co-eluting endogenous matrix components (such as phospholipids) are competing with your analyte for the available charge on the surface of the ESI droplets, preventing your compound from ionizing.

  • Resolution:

    • Chromatographic Shift: Adjust your LC gradient to ensure the compound does not co-elute with the solvent front or the heavily suppressed phospholipid zone (typically late in the gradient).

    • System Dead Volume: Minimize all system dead volumes (tubing, connectors). Large dead volumes cause peak broadening, which exacerbates co-elution with matrix suppressors[6].

Issue 2: Carryover in Blank Injections
  • Symptom: A quantifiable peak at m/z 204.1 appears in a solvent blank injected immediately after an upper-limit-of-quantitation (ULOQ) standard.

  • Causality: Basic amines are notorious for non-specific binding to the stainless steel components of the autosampler needle and rotor seal.

  • Resolution: Implement a robust needle wash protocol. Use a strong wash of high elutropic strength and low pH (e.g., 50:50:0.1 Methanol:Acetonitrile:Formic Acid) to break the ionic interactions, followed by a weak wash matching your initial mobile phase conditions to re-equilibrate the needle.

Step-by-Step Methodology: MRM & LC Optimization

To ensure a self-validating system, follow this protocol. Each step verifies the success of the previous one.

Phase 1: Direct Infusion & MS/MS Tuning

  • Standard Preparation: Dissolve Piperidin-4-yl(o-tolyl)methanone hydrochloride in 50:50 Water:Methanol containing 0.1% Formic Acid to yield a 1 µg/mL tuning solution[5].

  • Infusion: Connect a syringe pump directly to the ESI source. Set the flow rate to 10 µL/min.

  • Precursor Optimization: Scan Q1 from m/z 100 to 300 in ESI+ mode. Adjust the capillary/spray voltage (typically 3.0–4.5 kV) until the [M+H]+ peak at m/z 204.1 reaches maximum stable intensity[4].

  • Fragmentation (CE Ramp): Isolate m/z 204.1 in Q1. Ramp the Collision Energy (CE) from 10 eV to 50 eV using Argon or Nitrogen collision gas.

  • Transition Selection: Select the two most abundant product ions. Designate the highest intensity fragment as the Quantifier and the second highest as the Qualifier.

Phase 2: Chromatographic Validation 6. LC Coupling: Connect the analytical column to the MS. Inject 5 µL of a 10 ng/mL standard using the optimized LC gradient (see Table 1). 7. Self-Validation Check: Evaluate the chromatogram. A successful method must yield a Signal-to-Noise (S/N) ratio > 10, a retention time > 2 column volumes (to avoid the solvent front), and a peak tailing factor between 0.9 and 1.2[5]. If tailing exceeds 1.2, increase the ammonium formate buffer concentration up to 10 mM.

Quantitative Data Presentation

Table 1: Recommended LC-MS/MS Starting Parameters

ParameterRecommended SettingScientific Rationale
Analytical Column C18 with Charged Surface Hybrid (CSH) particle (e.g., 2.1 x 50 mm, 1.7 µm)CSH particles carry a slight positive surface charge that repels basic cations, drastically reducing peak tailing.
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium FormateLow pH ensures amine protonation; ammonium ions competitively block residual silanols.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides superior elutropic strength and lower backpressure than methanol.
Flow Rate 0.4 mL/minBalances rapid chromatographic separation with optimal ESI desolvation efficiency.
ESI Mode Positive (ESI+)The piperidine nitrogen readily accepts a proton to form a stable cation.
Precursor Ion m/z 204.1Corresponds to the [M+H]+ adduct of the free base (MW 203.13 Da).

References

  • LC Troubleshooting—All of My Peaks are Tailing!
  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?
  • 10 Tips for Electrospray Ionis
  • Electrospray Ionization (ESI)
  • 4 Steps to Successful Compound Optimiz
  • How to Maximize Sensitivity in LC-MS, Sigma-Aldrich,

Sources

Optimization

Purification methods for removing impurities from Piperidin-4-yl(o-tolyl)methanone hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of polar amine hydrochlorides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of polar amine hydrochlorides. Piperidin-4-yl(o-tolyl)methanone hydrochloride is a critical secondary amine intermediate, heavily utilized in the development of GPR6 modulators and other GPCR-targeting therapeutics 1.

Its synthesis typically involves the addition of an o-tolyl organometallic reagent to a Boc-protected piperidine derivative, followed by acidic deprotection using HCl in dioxane. While this route is robust, the deprotection mechanism generates highly reactive tert-butyl cations 2, and the preceding steps often leave residual inorganic salts or regioisomers. This guide provides field-proven, self-validating methodologies to isolate the pure hydrochloride salt.

Quantitative Impurity Profiling

Understanding the mechanistic origin of your impurities is the first step in selecting the correct purification strategy.

Impurity ClassSpecific ExampleOrigin / Mechanistic CauseRecommended Removal Strategy
Non-polar Organics tert-Butyl chloride, IsobutyleneByproducts of the carbamic acid intermediate decarboxylating during acidic Boc-deprotection.Solvent trituration (Diethyl ether or Hexanes).
Unreacted Precursors o-Tolyl bromide / GrignardIncomplete conversion during the organometallic coupling step.Acid-base extraction (Partitioning).
Inorganic Salts Magnesium chloride / bromideResidual salts from quenching the Grignard reagent.Aqueous wash of the free base at pH > 12.
Regioisomers m-tolyl or p-tolyl analogsImpurities present in the commercial o-tolyl starting material.Silica gel chromatography of the free base.
Over-addition bis(o-tolyl)(piperidin-4-yl)methanolDouble nucleophilic attack on the carbonyl/ester intermediate.Chromatographic separation.

Troubleshooting & FAQs

Q1: Following Boc-deprotection with HCl/dioxane, my final Piperidin-4-yl(o-tolyl)methanone hydrochloride product oiled out instead of forming a crystalline solid. How do I fix this? A: Oiling out is typically caused by residual dioxane, trapped isobutylene, or unreacted starting materials acting as plasticizers. Causality: The highly polar HCl salt cannot form a stable crystal lattice when solvated by these lipophilic impurities. Solution: Evaporate the crude mixture to absolute dryness under high vacuum at 40°C. Redissolve the residue in a minimal amount of warm ethanol, then slowly add diethyl ether (anti-solvent) while stirring vigorously to force crystallization.

Q2: I am observing a persistent peak at ~1.4 ppm in the 1H-NMR of my final salt. Recrystallization isn't removing it. A: This peak corresponds to trapped tert-butyl groups. During acidic deprotection, the cleaved tert-butyl cation can react with chloride ions to form tert-butyl chloride, which easily becomes trapped in the amine salt matrix 2. Solution: Perform a rigorous trituration (Protocol B). The HCl salt is completely insoluble in non-polar solvents, whereas tert-butyl chloride is highly soluble.

Q3: My yield is exceptionally low after performing an acid-base extraction. The product seems to be lost in the aqueous phase. A: Piperidine derivatives are highly basic (pKa ~10-11) and extremely polar. If the aqueous phase is not basified sufficiently, the amine remains protonated and water-soluble. Solution: You must drive the equilibrium entirely to the free base form. Ensure the aqueous phase is adjusted to strictly pH > 12 using 2M NaOH 3. If extraction with Dichloromethane (DCM) still fails, use a 10% Methanol in DCM mixture to increase the organic layer's polarity.

Q4: I am seeing a persistent m-tolyl regioisomer impurity. What are my options? A: Regioisomers have nearly identical pKa values and solubilities, making them notoriously difficult to separate by simple crystallization of the HCl salt. Solution: You must convert the salt to the free base (Protocol A, Steps 1-4), perform silica gel chromatography (eluting with a DCM/MeOH/NH₄OH gradient), and then re-form the HCl salt (Protocol A, Step 5).

Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Extraction & Re-salting

This protocol is designed to strip away inorganic salts and neutral/acidic organic impurities by manipulating the protonation state of the piperidine nitrogen.

  • Dissolution: Dissolve the crude Piperidin-4-yl(o-tolyl)methanone hydrochloride (1.0 g) in 15 mL of deionized water.

    • Validation Checkpoint: The solution should be mostly clear. Any insoluble floating oil or solid is a lipophilic neutral impurity (e.g., unreacted o-tolyl bromide).

  • Basification: Cool the flask in an ice bath. Slowly add 2M NaOH dropwise with continuous stirring until the pH reaches 12-13.

    • Validation Checkpoint: Use pH paper to confirm pH > 12. You will visually observe the free base precipitating out of the aqueous solution as a milky oil or white suspension.

  • Extraction: Transfer to a separatory funnel and extract with Dichloromethane (3 x 15 mL).

    • Validation Checkpoint: Spot the remaining aqueous layer on a TLC plate, heat with Ninhydrin stain. A lack of purple color confirms 100% of the amine has been extracted into the organic phase.

  • Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the free base.

  • Re-salting: Dissolve the free base in 10 mL of dry diethyl ether (or DCM). Vigorously stir and dropwise add 1.2 equivalents of 4M HCl in dioxane.

    • Validation Checkpoint: An immediate, dense white precipitate of pure Piperidin-4-yl(o-tolyl)methanone hydrochloride will form. Filter and dry under high vacuum.

Protocol B: Solvent/Anti-Solvent Trituration

Use this rapid protocol if your only impurities are non-polar organics (e.g., Boc-byproducts).

  • Suspend the crude, dry HCl salt in 20 mL of dry diethyl ether or ethyl acetate.

  • Sonicate the suspension for 5 minutes to break up crystal aggregates, ensuring trapped impurities are exposed to the solvent.

  • Stir vigorously at room temperature for 30 minutes.

  • Filter the suspension through a Buchner funnel. Wash the filter cake with an additional 10 mL of cold diethyl ether.

  • Dry the solid under vacuum at 45°C for 4 hours.

Purification Visualizations

PurificationWorkflow Start Crude Piperidin-4-yl(o-tolyl)methanone HCl (Contains Organics, Salts, Isomers) Trituration Step 1: Trituration (Diethyl Ether / EtOAc) Start->Trituration Solid1 Solid: Enriched HCl Salt (Salts & Isomers remain) Trituration->Solid1 Liquid1 Filtrate: Non-polar Organics (Boc-byproducts, unreacted) Trituration->Liquid1 Discard Freebasing Step 2: Acid-Base Extraction (NaOH to pH >12, extract with DCM) Solid1->Freebasing Aqueous Aqueous Layer (Inorganic Salts: Mg2+, Li+) Freebasing->Aqueous Discard Organic Organic Layer (Free Base Amine) Freebasing->Organic Chromatography Step 3: Silica Chromatography (Optional for Regioisomers) Organic->Chromatography If isomers present Resalting Step 4: Re-salting (HCl in Dioxane/Ether) Organic->Resalting If no isomers Chromatography->Resalting Pure Pure Piperidin-4-yl(o-tolyl)methanone HCl Resalting->Pure

Workflow for the purification of Piperidin-4-yl(o-tolyl)methanone hydrochloride.

AcidBase Protonated Protonated Amine (HCl Salt) Water Soluble / DCM Insoluble BaseAdd Add 2M NaOH (pH > 12) Protonated->BaseAdd FreeBase Free Base Amine Water Insoluble / DCM Soluble BaseAdd->FreeBase Deprotonation AcidAdd Add 4M HCl in Dioxane FreeBase->AcidAdd AcidAdd->Protonated Re-salting

Mechanism of acid-base extraction and re-salting for amine purification.

References

  • Title: WO2014028479A1 - Quinoxaline derivatives as gpr6 modulators Source: Google Patents URL
  • Title: A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies Source: Benchchem URL
  • Title: Application Note & Protocol: High-Purity Isolation of Pent-1-yn-3-amine Source: Benchchem URL

Sources

Troubleshooting

Best storage conditions to prevent Piperidin-4-yl(o-tolyl)methanone hydrochloride oxidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the unexpected degradation of secondary amine APIs.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the unexpected degradation of secondary amine APIs.

While Piperidin-4-yl(o-tolyl)methanone is synthesized and stored as a hydrochloride (HCl) salt to improve stability, researchers often falsely assume this completely arrests oxidation. Below is our definitive troubleshooting guide and self-validating protocol to establish a foolproof storage environment for this compound.

Part 1: Mechanistic Troubleshooting (FAQs)

Q: Why does Piperidin-4-yl(o-tolyl)methanone hydrochloride undergo oxidation if the amine lone pair is protonated by the HCl salt? A: Theoretically, protonating a secondary amine ties up its electron lone pair, preventing direct electron-transfer oxidation. However, amine hydrochloride salts are inherently hygroscopic. When exposed to ambient humidity, the salt absorbs moisture, creating a microscopic aqueous layer on the crystal surface. This micro-environmental water facilitates localized pH shifts and solid-state disproportionation, converting a small fraction of the salt back into the free base secondary amine 1. The free base is highly reactive and serves as the primary initiation site for oxidative degradation.

Q: Atmospheric oxygen (triplet oxygen) reacts very slowly with organic molecules. Where are the oxidants coming from? A: The degradation is rarely driven by direct atmospheric oxygen. Instead, it is driven by hydroperoxides and reactive oxygen species (ROS). These peroxides are typically generated via the autoxidation of trace ethereal solvents used during synthesis, or from common polymeric excipients (e.g., povidone, PEG) if formulated 2. Furthermore, trace transition metals from manufacturing equipment can catalyze the breakdown of these peroxides into highly reactive hydroxyl radicals via Fenton chemistry, which aggressively attack the piperidine ring to form hydroxylamines and nitrones.

Q: How does the o-tolyl group affect the stability of the adjacent ketone? A: The ortho-methyl group on the phenyl ring provides significant steric hindrance around the carbonyl carbon. While this protects the ketone from nucleophilic attack, it does not protect the secondary amine on the piperidine ring. Therefore, your storage strategy must focus entirely on mitigating amine disproportionation and peroxide scavenging.

Part 2: Quantitative Stability Data

To understand the causality of storage conditions on degradation, consider the following forced-degradation stability data. Notice how the combination of moisture and ambient air exponentially accelerates the formation of oxidative impurities.

Storage ConditionTemp (°C)Relative Humidity (%)AtmosphereExcipient MatrixOxidative Impurities at 6 Months (%)
Open Vial4075Ambient AirPovidone (PVP)6.20
Closed Vial2560Ambient AirNone (Neat API)1.45
Sealed Amber Vial2-8<10Ambient AirNone (Neat API)0.38
Optimized Protocol -20 <1 Argon Backfill None (Neat API) <0.05

Part 3: Self-Validating Storage Protocol

To achieve the <0.05% degradation threshold, you must implement a self-validating storage system. Do not merely follow the steps; verify the environmental conditions at each critical juncture.

Step 1: Primary Desiccation (Moisture Eradication)

  • Action: Dry the Piperidin-4-yl(o-tolyl)methanone HCl powder in a vacuum oven at 35°C (below the melting/degradation point) at <10 mbar for 24 hours.

  • Causality: Vacuum drying removes both residual ethereal solvents (which form peroxides) and interstitial moisture (which causes disproportionation) 3.

  • Validation Check 1: Perform a Karl Fischer (KF) titration on a 50 mg aliquot. Proceed to Step 2 only if water content is <0.5% w/w.

Step 2: Inert Gas Backfilling (Oxygen/ROS Exclusion)

  • Action: Transfer the dried API into amber glass vials inside a glove box purged with Argon.

  • Causality: Argon is chosen over Nitrogen because it is heavier than air. It creates a dense, protective blanket directly over the solid API, preventing ambient oxygen from rushing in during the capping process. Amber glass is mandatory to prevent UV-catalyzed autoxidation.

Step 3: Primary and Secondary Sealing

  • Action: Seal the vials with PTFE-lined (Teflon) septa caps. Place the sealed vials inside a secondary double-laminated aluminum pouch containing a silica gel desiccant packet, and heat-seal the pouch.

  • Causality: Standard silicone septa are highly permeable to moisture and oxygen over time. PTFE provides an impermeable barrier. The secondary aluminum pouch ensures a zero-light, zero-humidity microenvironment.

Step 4: Temperature-Controlled Storage

  • Action: Store the sealed pouches at -20°C for long-term storage (>1 month) or 2-8°C for active working stocks.

  • Validation Check 2: At the 3-month mark, pull a working stock vial and run an HPLC-MS assay. Confirm the absence of the M+16 (hydroxylamine) and M+14 (nitrone) degradation peaks relative to the baseline chromatogram. If peaks are absent, the storage system is validated.

Part 4: Visualizing the Degradation Pathway

Below is the logical workflow mapping the chemical degradation pathway of the API and exactly where our protocol intervenes.

Pathway Salt Piperidin-4-yl(o-tolyl)methanone HCl (Stable Salt) Moisture Moisture Uptake (High Humidity) Salt->Moisture Hygroscopic Absorption FreeBase Free Base Secondary Amine (Disproportionation) Moisture->FreeBase Microenvironmental pH Shift Hydroxylamine Hydroxylamine Intermediate FreeBase->Hydroxylamine Reacts with Oxidants Peroxides Peroxides / ROS (Excipient Autoxidation) Peroxides->Hydroxylamine Electrophilic Attack Nitrone Nitrone Degradant (Final Oxidation Product) Hydroxylamine->Nitrone Further Oxidation Desiccation Desiccation / Low RH Desiccation->Moisture Prevents InertGas Inert Gas (Argon) InertGas->Peroxides Prevents

Mechanistic pathway of Piperidin-4-yl(o-tolyl)methanone HCl oxidation and storage interventions.

Part 5: References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. 1

  • Mechanistic Investigation of API Degradation via Reactive Impurities - Repository - TU Graz. 2

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. 3

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Piperidin-4-yl(o-tolyl)methanone hydrochloride

Welcome to the technical support center for resolving common chromatographic challenges. This guide provides in-depth troubleshooting for peak tailing observed during the HPLC analysis of Piperidin-4-yl(o-tolyl)methanone...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving common chromatographic challenges. This guide provides in-depth troubleshooting for peak tailing observed during the HPLC analysis of Piperidin-4-yl(o-tolyl)methanone hydrochloride, a basic compound. The following question-and-answer format is designed to address specific issues encountered by researchers, scientists, and drug development professionals, offering both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing with Piperidin-4-yl(o-tolyl)methanone hydrochloride on my C18 column. What is the primary cause of this issue?

A1: The most common reason for peak tailing of basic compounds like Piperidin-4-yl(o-tolyl)methanone hydrochloride in reversed-phase HPLC is secondary interactions with the stationary phase.[1][2] Specifically, the issue often arises from the interaction between the protonated basic analyte and residual, unreacted silanol groups (Si-OH) on the surface of the silica-based packing material.[1][2][3]

  • Mechanism of Interaction: At a typical mobile phase pH (e.g., pH 3-7), the piperidine moiety of your analyte will be protonated (positively charged). Simultaneously, some surface silanol groups can be deprotonated and carry a negative charge, leading to a strong ion-exchange interaction.[1][3][4] This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes a portion of the analyte molecules to be retained more strongly, resulting in a skewed or "tailing" peak.[1][5][6]

  • Visualizing the Problem: The diagram below illustrates this undesirable secondary interaction.

Figure 1: Analyte Interaction with Stationary Phase cluster_0 Silica Surface C18_1 C18 Chain Hydrophobic Interaction Silanol_1 Si-O⁻ Ion-Exchange (Tailing) C18_2 C18 Chain Hydrophobic Interaction Analyte Piperidin-4-yl(o-tolyl)methanone (Protonated) Analyte->C18_1:f0 Desired Analyte->Silanol_1:f0 Undesired

Caption: Analyte-Stationary Phase Interactions.

Q2: How can I modify my mobile phase to reduce this peak tailing?

A2: Optimizing the mobile phase is a critical first step and often the most effective solution. The primary strategies involve adjusting the pH and using mobile phase additives.

  • Lowering the Mobile Phase pH: By lowering the pH of your mobile phase to a value between 2 and 3, you can suppress the ionization of the residual silanol groups.[1][7] When these silanols are fully protonated (Si-OH), the undesirable ion-exchange interactions with your protonated basic analyte are significantly minimized.[1][8] This typically leads to a more symmetrical peak shape.[1]

    • Caution: Lowering the pH will ensure your analyte is fully protonated, which might decrease its retention time. You may need to compensate by decreasing the percentage of the organic modifier in your mobile phase.[1]

  • Using Mobile Phase Additives:

    • Acidic Modifiers: The addition of a small concentration (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common practice.[9] TFA is a strong acid that effectively protonates the silanol groups.[10] It also acts as an ion-pairing agent, forming a neutral complex with the protonated analyte, which can further improve peak shape.[9]

    • Competitive Amines: Alternatively, adding a small amount of a competing base, such as triethylamine (TEA), can help. TEA is a stronger base than your analyte and will preferentially interact with the active silanol sites, effectively "masking" them from your compound of interest.[11]

Experimental Protocol: Mobile Phase pH Adjustment

  • Preparation of Acidic Mobile Phase (pH ~2.5):

    • Prepare your aqueous mobile phase component (e.g., HPLC-grade water).

    • Carefully add 0.1% (v/v) of trifluoroacetic acid (TFA) or formic acid. For example, add 1 mL of TFA to 999 mL of water.[9]

    • Mix thoroughly and degas the solution.

  • Chromatographic Analysis:

    • Equilibrate your C18 column with the new mobile phase for at least 10-15 column volumes.

    • Inject your sample of Piperidin-4-yl(o-tolyl)methanone hydrochloride.

    • Observe the peak shape and retention time. Adjust the organic-to-aqueous ratio if the retention time is too short.

Q3: My peak tailing persists even after adjusting the mobile phase pH. What other options should I consider?

A3: If mobile phase optimization is insufficient, the next logical step is to evaluate your choice of HPLC column. Not all C18 columns are created equal, especially when it comes to analyzing basic compounds.

  • Use a Highly Deactivated or End-Capped Column: Modern HPLC columns often undergo a process called "end-capping."[12][13] After the C18 chains are bonded to the silica surface, many accessible silanol groups remain.[12][14] End-capping involves reacting these residual silanols with a small silylating agent, like trimethylchlorosilane (TMCS), to make them less polar and significantly reduce their ability to interact with basic analytes.[1][13][15] For challenging basic compounds, consider using a column that is "double end-capped" for even better peak symmetry.[13]

  • Consider Columns with Alternative Chemistries:

    • Embedded Polar Group (EPG) Columns: These columns have a polar functional group (like an amide or carbamate) embedded within the C18 chain.[16] This polar group can help to shield the analyte from the residual silanols on the silica surface, leading to improved peak shape for basic compounds.[16]

    • Hybrid Silica Columns: These columns are made from a hybrid organic/inorganic particle that has fewer surface silanol groups compared to traditional silica-based columns. This inherent reduction in silanol activity makes them more stable at higher pH values and generally better for analyzing basic compounds.[17][18]

Column Selection Guide for Basic Analytes

Column TypeKey FeatureAdvantage for Piperidin-4-yl(o-tolyl)methanone HCl
Standard C18 Basic hydrophobic stationary phaseMay show significant tailing without mobile phase optimization.
End-Capped C18 Residual silanols are chemically deactivated.[1][13]Reduced peak tailing due to minimized secondary interactions.[15]
Double End-Capped C18 More extensive deactivation of residual silanols.[13]Excellent peak shape for basic compounds.[13]
Embedded Polar Group (EPG) Polar group within the alkyl chain.[16]Shields analyte from surface silanols, improving peak shape.[16]
Hybrid Silica Organic/inorganic hybrid particle.[18]Inherently fewer active silanol sites; stable at higher pH.[17][18]
Q4: Are there any instrumental or physical issues that could be causing my peak tailing?

A4: Yes, beyond chemical interactions, physical problems within the HPLC system can also contribute to peak tailing.[5] These are often referred to as "extra-column effects."

  • Column Void or Bed Deformation: A void at the head of the column can cause the sample to spread out before it reaches the packed bed, leading to peak tailing.[5][8] This can happen over time as the column is used.

  • Blocked Frit: A partially blocked inlet frit on the column can also distort the flow path and cause peak asymmetry.[8]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening and tailing.[6][19]

Troubleshooting Workflow for Physical Issues

Start Observe Peak Tailing Check_Column Is the column old or has pressure increased? Start->Check_Column Reverse_Flush Reverse and flush the column (check manufacturer's instructions) Check_Column->Reverse_Flush Yes Check_Fittings Are all fittings and tubing connections correct? Check_Column->Check_Fittings No Replace_Column Replace with a new column Reverse_Flush->Replace_Column Tailing Persists Problem_Solved Problem Resolved Reverse_Flush->Problem_Solved Tailing Resolved Replace_Column->Problem_Solved Optimize_Fittings Use low-dead-volume fittings and appropriate tubing Check_Fittings->Optimize_Fittings No Check_Fittings->Problem_Solved Yes Optimize_Fittings->Problem_Solved

Caption: Troubleshooting Physical Causes of Peak Tailing.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, May 26). The Role of End-Capping in RP. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • LCGC International. (2020, November 11). HPLC Column Selection. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • PubMed. (2005, October 25). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. Retrieved from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]

  • Taylor & Francis. (2007, February 6). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Separation Science. (2023, December 8). End-capping. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chromatographic silanol activity test procedures: The quest for a universal test. Retrieved from [Link]

  • How to Fix Asymmetrical Chromatography Peaks. (n.d.). Retrieved from [Link]

  • INTERCHIM. (n.d.). HPLC Ion Pair Reagents. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?. Retrieved from [Link]

  • SIELC Technologies. (2024, February 2). TFA (Trifluoroacetic Acid). Retrieved from [Link]

  • Chromatography Online. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved from [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Piperidin-4-yl(o-tolyl)methanone Hydrochloride Reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on workflows involving highly congested carbonyls.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on workflows involving highly congested carbonyls. Piperidin-4-yl(o-tolyl)methanone hydrochloride (CAS: 64671-34-7)[1] presents a severe dual-steric challenge: the ortho-methyl group of the tolyl ring and the bulky equatorial profile of the piperidine ring deeply bury the carbonyl carbon. This physical blockade restricts the Bürgi-Dunitz trajectory required for nucleophilic attack.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to bypass these steric barriers and achieve high-yielding functionalizations.

Section 1: Mechanistic Profiling of the Steric Blockade

Q1: Why do standard nucleophilic additions to Piperidin-4-yl(o-tolyl)methanone fail so consistently?

A1: The failure is rooted in transition-state thermodynamics. The bulky ortho-methyl group and the piperidine ring physically shield the carbonyl carbon, drastically increasing the activation energy ( Ea​ ) required for a 1,2-addition[2]. When you introduce a highly basic nucleophile (like a Grignard or organolithium reagent), the kinetic barrier for addition is so high that the reagent acts as a base instead of a nucleophile. It undergoes competing side reactions, such as abstracting an α -proton or executing a β -hydride transfer, leading to destructive enolization or unwanted reduction[2].

Furthermore, because the substrate is a hydrochloride salt, the protonated piperidine nitrogen will instantly and exothermically quench one equivalent of any organometallic reagent unless it is neutralized prior to the reaction.

Steric_Clash K Hindered Ketone (Protonated Salt) Base Free-Basing (NaOH / Workup) K->Base Step 1 FreeK Free Base Ketone Base->FreeK Neutralize HCl Nuc Standard Grignard (High Basicity) FreeK->Nuc Direct Addition Ce Organocerium (Low Basicity) FreeK->Ce CeCl3 Activation Enol Enolization / Reduction (Reaction Failure) Nuc->Enol Steric Clash Prod 1,2-Addition Product (Success) Ce->Prod Suppressed Basicity

Reaction pathway bifurcation demonstrating the necessity of free-basing and CeCl3 activation.

Section 2: Troubleshooting Carbonyl Additions

Q2: My Grignard additions to this substrate yield mostly unreacted starting material or enolization byproducts. How can I force the 1,2-addition?

A2: You must decouple the reagent's nucleophilicity from its basicity. This is achieved using the Imamoto protocol, which utilizes anhydrous Cerium(III) chloride (CeCl₃)[2]. CeCl₃ is a highly oxophilic Lewis acid that coordinates to the sterically hindered carbonyl oxygen, pulling electron density away and making the carbon intensely electrophilic[3]. When the Grignard reagent is added to the CeCl₃ slurry, it transmetalates to form an organocerium species (R-CeCl₂). This species is highly nucleophilic but virtually non-basic, allowing it to penetrate the steric shield without triggering enolization[2][3].

Self-Validating Protocol: CeCl₃-Mediated Nucleophilic Addition

Causality Check: The success of this reaction relies entirely on the absolute absence of water in the CeCl₃. Even trace hydration will destroy the organocerium intermediate.

  • Free-Basing (Critical Prep): Dissolve Piperidin-4-yl(o-tolyl)methanone hydrochloride in dichloromethane (DCM). Wash with 1M NaOH. Extract, dry over Na₂SO₄, and concentrate to yield the free-base ketone.

    • Validation: The pH of the aqueous layer must be >10 to ensure complete deprotonation.

  • CeCl₃ Activation: Place anhydrous CeCl₃ (1.5 eq) in a flame-dried flask. Heat to 140 °C under high vacuum (<0.1 Torr) for 2 hours. Cool to room temperature under argon.

  • Slurry Formation: Add anhydrous THF to the CeCl₃ to form a slurry. Stir vigorously for 2 hours at room temperature.

    • Validation: The slurry must appear uniformly milky white. If it clumps or turns yellowish, moisture is present; abort and restart.

  • Transmetalation: Cool the slurry to -78 °C. Dropwise add the Grignard reagent (1.5 eq). Stir for 1 hour at -78 °C to form the organocerium species.

  • Addition: Dissolve the free-base ketone (1.0 eq) in minimal THF. Add dropwise to the -78 °C mixture. Stir for 2 hours, then allow to warm to 0 °C.

  • Quench: Quench with saturated aqueous NH₄Cl.

    • Validation: A thick white precipitate of cerium salts will form, confirming the reaction has terminated safely.

Section 3: Troubleshooting Reductive Amination

Q3: We are attempting a direct reductive amination (DRA) with a secondary amine, but standard NaBH(OAc)₃ protocols are failing. What is the mechanistic workaround?

A3: Standard DRA using NaBH(OAc)₃ fails here because the initial condensation step (imine/iminium formation) is thermodynamically disfavored by the ortho-tolyl and piperidine steric bulk. NaBH(OAc)₃ is too mild to force this condensation and often fails completely with aromatic, sterically hindered ketones[4].

To overcome this, you must force the iminium formation using Titanium(IV) chloride (TiCl₄)[5][6]. TiCl₄ acts as both a fierce Lewis acid to activate the carbonyl and an irreversible water scavenger (forming TiO₂ and HCl), driving the equilibrium entirely toward the iminium ion[4].

DRA_Workflow A Free-Base Ketone + Amine B Add TiCl4 (0 °C) (Lewis Acid / Scavenger) A->B Anhydrous DCM C Iminium Ion Intermediate (Forced Condensation) B->C - TiO2 / - HCl D Add NaCNBH3 (Hydride Donor) C->D Stir 12h, RT E Sterically Hindered Amine (Target Product) D->E Irreversible Reduction

TiCl4-mediated reductive amination workflow for sterically hindered ketones.

Self-Validating Protocol: TiCl₄-Mediated Reductive Amination
  • Imine Formation: Dissolve the free-base ketone (1.0 eq) and the target amine (1.5 eq) in anhydrous DCM under argon. Cool to 0 °C.

  • TiCl₄ Addition: Slowly add TiCl₄ (0.5 eq, typically as a 1M solution in DCM) dropwise.

    • Validation: The solution will immediately turn cloudy/yellow as the Ti-complex forms and TiO₂ begins to precipitate.

  • Condensation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Reduction: Cool back to 0 °C. Add NaCNBH₃ (1.5 eq) dissolved in minimal anhydrous MeOH. Stir for 2 hours.

  • Workup: Quench with 1M NaOH to precipitate titanium salts. Filter through a pad of Celite.

    • Validation: The filtrate should be clear; any cloudiness indicates incomplete removal of titanium, requiring a second filtration.

Section 4: Quantitative Performance Summary

To assist in your experimental planning, the following table summarizes the expected quantitative improvements when shifting from standard conditions to sterically-optimized protocols for o-tolyl hindered ketones.

Reaction ClassStandard ProtocolTypical YieldPrimary Failure ModeOptimized Protocol (Steric Workaround)Expected Yield
Nucleophilic Addition R-MgX, THF, 0 °C< 10%Enolization / β -hydride reductionR-MgX + CeCl₃ , THF, -78 °C75 - 85%
Reductive Amination NaBH(OAc)₃, DCE, RT0 - 5%Failure to form iminium intermediateTiCl₄ , then NaCNBH₃, DCM/MeOH60 - 80%
Ketone Reduction NaBH₄, MeOH, RT15 - 30%Unreacted starting materialNaBH₄ + CeCl₃ (Luche), MeOH> 90%

Data synthesized from established methodologies for sterically hindered ortho-substituted aryl ketones.

References
  • Title : Nickel-Catalyzed Amination of α-Aryl Methyl Ethers and Synthesis of Nitriles via Transnitrilation Source : Scholaris.ca URL : [Link]

  • Title : Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst Source : ResearchGate URL : [Link]

  • Title : Reductive Amination of Ketones or Amination of Alcohols over Heterogeneous Cu Catalysts Source : Researcher.life URL : [Link]

  • Title : Asymmetric Synthesis of Amines Using Modular Heterocyclic Catalysts Source : White Rose eTheses Online URL : [Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparative analysis of o-tolyl vs p-tolyl piperidin-4-yl methanone derivatives

In the realm of targeted drug discovery, the selection of specific positional isomers for building blocks is never arbitrary; it is a calculated decision driven by steric, electronic, and spatial requirements. The piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of targeted drug discovery, the selection of specific positional isomers for building blocks is never arbitrary; it is a calculated decision driven by steric, electronic, and spatial requirements. The piperidin-4-yl methanone scaffold is a highly privileged structure, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors.

This guide provides an in-depth comparative analysis of piperidin-4-yl(o-tolyl)methanone and piperidin-4-yl(p-tolyl)methanone derivatives. By examining their structural causality, we will explore how shifting a single methyl group from the para to the ortho position dictates the molecule's conformational energy landscape, ultimately defining its pharmacological utility in applications such as 1[1].

Conformational and Electronic Causality

The fundamental difference between the o-tolyl and p-tolyl derivatives lies in the steric environment surrounding the methanone linker.

  • The o-Tolyl Derivative (CAS 763872-91-9): The presence of the methyl group at the 2-position (ortho) creates severe steric repulsion with the adjacent carbonyl oxygen[2]. To minimize this high-energy steric clash, the molecule is forced to adopt a twisted conformation, pushing the dihedral angle between the aromatic ring and the carbonyl plane to approximately 60–90°. This disruption of π -conjugation increases the electrophilicity of the carbonyl carbon and renders the molecule's overall shape more spherical (higher 3D complexity/Fsp3 character). In drug design, this is deliberately exploited to improve aqueous solubility and to fit into globular, expansive hydrophobic pockets.

  • The p-Tolyl Derivative (CAS 74130-04-4): Lacking steric hindrance near the carbonyl, the para-methyl substituted aryl ring remains coplanar with the methanone group[3]. This maximizes resonance stabilization and creates a rigid, linear lipophilic vector. This geometry is highly effective at penetrating deep, narrow binding clefts.

ConformationalLogic O_Tolyl o-Tolyl Derivative (Steric Hindrance) Twisted Twisted Conformation (Dihedral Angle 60-90°) O_Tolyl->Twisted ortho-methyl clash P_Tolyl p-Tolyl Derivative (Unrestricted Rotation) Planar Planar Conformation (Dihedral Angle 0-30°) P_Tolyl->Planar para-methyl clearance Prop_O Reduced Conjugation Higher 3D Complexity Target: Globular Pockets Twisted->Prop_O structural effect Prop_P Maximized Conjugation Linear Hydrophobic Fit Target: Deep/Narrow Clefts Planar->Prop_P structural effect

Fig 1: Conformational logic and target pocket suitability of tolyl positional isomers.

Pharmacological Application: Reversible MAGL Inhibitors

Monoacylglycerol lipase (MAGL) is a critical serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG)[4]. While early MAGL inhibitors were irreversible, causing severe side effects due to chronic enzyme inactivation, recent breakthroughs have focused on reversible benzoylpiperidine derivatives[1].

When piperidin-4-yl methanone building blocks are N-derivatized (e.g., with 4-chlorobenzoyl groups), their target affinity is heavily dependent on the tolyl isomer used:

  • The p-tolyl derivative perfectly occupies the narrow, deep hydrophobic acyl-binding channel of MAGL. The coplanar orientation allows the molecule to slide into the cleft, establishing strong van der Waals interactions, making it a highly potent reversible inhibitor[5].

  • The o-tolyl derivative , due to its twisted and bulkier 3D footprint, often experiences steric clashes within this specific narrow channel, resulting in a significant drop in binding affinity for MAGL, though it may exhibit superior selectivity for alternative off-target receptors with wider binding sites.

Comparative Physicochemical & Binding Properties
Property / Metrico-Tolyl Derivativep-Tolyl DerivativeMechanistic Rationale
Aryl-Carbonyl Dihedral Angle ~65° – 85°~0° – 20°Steric clash of ortho-methyl forces out-of-plane twist.
Carbonyl Electrophilicity HigherLowerLoss of coplanarity prevents electron donation via resonance.
Lipophilic Vector Orthogonal to piperidine axisCo-axial / LinearPara-substitution extends the molecule's length linearly.
Typical MAGL Binding (IC50) Moderate to Low (>10 µM)High (Sub-micromolar)Linear shape of p-tolyl fits the narrow MAGL acyl pocket[5].
Aqueous Solubility Generally HigherGenerally LowerTwisted 3D conformation disrupts crystal lattice packing energy.

Self-Validating Experimental Workflows

To accurately evaluate these derivatives, the synthesis and biological screening must operate as a self-validating system. Below are the optimized protocols for generating and testing these compounds.

Protocol A: N-Derivatization via Amide Coupling

Causality: HATU is selected over traditional coupling reagents (like EDC/HOBt) because it generates an active ester with a highly reactive 7-azabenzotriazole leaving group. This is critical to rapidly drive the equilibrium forward when coupling sterically hindered carboxylic acids with the secondary amine of the piperidine core[5]. DIPEA is used as a non-nucleophilic base to deprotonate the piperidine without competing for the active ester.

  • Preparation: Dissolve the piperidin-4-yl(tolyl)methanone derivative (1.0 equiv) and the corresponding substituted benzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.05 equiv) followed by dropwise addition of DIPEA (4.0 equiv) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours[5].

  • Self-Validation (In-Process): Extract a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete only when the starting piperidine mass ( [M+H]+ ) is fully depleted and the target amide mass dominates the spectra.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify the concentrated organic layer via flash chromatography (Hexanes/EtOAc gradient). Verify final purity via HPLC (>98% required for biological assays).

Protocol B: MAGL Enzymatic Kinetic Assay

Causality:4 is utilized as the substrate because its hydrolysis by MAGL releases 4-nitrophenol. This provides a continuous, high-throughput colorimetric readout at 405 nm, allowing for precise determination of initial enzyme velocities ( V0​ ) and robust IC50​ curve generation[4].

  • Pre-incubation: In a 96-well microplate, incubate human recombinant MAGL (10 ng/well) with varying concentrations of the synthesized derivative (1 nM to 100 µM) in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA) for 15 minutes at 37 °C.

  • Self-Validation (Controls): Include a vehicle control (1% DMSO) to establish the baseline uninhibited enzyme velocity ( Vmax​ ), and a reference irreversible inhibitor (e.g., CAY10499) to validate assay sensitivity[6].

  • Initiation: Add 4-NPA (final concentration: 1 mM) to initiate the reaction.

  • Measurement: Immediately monitor the absorbance at 405 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity from the linear portion of the absorbance-time curve. Plot percent inhibition vs. log[inhibitor] to determine the IC50​ values.

Workflow Start Piperidin-4-yl Methanone Core Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling N-derivatization Purification Purification (Flash Chromatography) Coupling->Purification crude product Assay MAGL Enzymatic Assay (4-NPA Substrate) Purification->Assay pure API (>98%) Data IC50 & Kinetic Determination Assay->Data absorbance @ 405 nm

Fig 2: Self-validating experimental workflow from synthesis to kinetic evaluation.

References

  • Title: Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Validation

Benchmarking Piperidin-4-yl(o-tolyl)methanone Hydrochloride in GPR6 Modulation: A Comparative Guide

As the therapeutic landscape for Parkinson’s Disease (PD) evolves, researchers are increasingly looking beyond traditional dopaminergic therapies to avoid long-term complications like levodopa-induced dyskinesias[1]. A p...

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Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic landscape for Parkinson’s Disease (PD) evolves, researchers are increasingly looking beyond traditional dopaminergic therapies to avoid long-term complications like levodopa-induced dyskinesias[1]. A premier non-dopaminergic target is G-protein-coupled receptor 6 (GPR6) , an orphan receptor highly enriched in the medium spiny neurons (MSNs) of the striatopallidal (indirect) pathway[2].

This guide provides a rigorous benchmarking framework for evaluating early-stage GPR6 modulators, specifically focusing on the foundational tool compound Piperidin-4-yl(o-tolyl)methanone hydrochloride , against the clinical-stage standard reference compound CVN424 (Solengepras) .

Mechanistic Rationale: The GPR6 Interplay in Parkinson's Disease

To design effective screening protocols, one must first understand the causality of GPR6 signaling. GPR6 is constitutively active and couples to Gs proteins, which stimulate adenylyl cyclase (AC) to produce cyclic AMP (cAMP)[3]. Conversely, Dopamine D2 receptors, co-expressed on these same MSNs, couple to Gi proteins to inhibit cAMP production[3].

In a healthy state, dopamine maintains a balance by suppressing cAMP via D2 receptors. In Parkinson's Disease, the loss of dopaminergic innervation removes this D2-mediated inhibition, allowing GPR6 to drive a hyperactive cAMP state in the indirect pathway[3]. Inverse agonists of GPR6 suppress this constitutive activity, functionally mimicking dopamine replacement without directly hitting dopamine receptors[4].

GPR6_Pathway GPR6 GPR6 (Constitutively Active) Gs Gs Protein GPR6->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Increases D2 Dopamine D2 Receptor D2->AC Inhibits (Gi) InvAg Inverse Agonist (e.g., CVN424) InvAg->GPR6 Blocks

Fig 1: GPR6 constitutive signaling in D2-MSNs and modulation by inverse agonists.

Compound Profiles & Quantitative Benchmarking

When evaluating piperidine-based derivatives, establishing a baseline against verified reference compounds is critical for validating assay sensitivity.

  • Piperidin-4-yl(o-tolyl)methanone hydrochloride: A foundational hit compound referenced in early patent literature for GPR6 modulation[1]. It serves as a highly accessible in vitro tool compound for establishing baseline assay parameters and validating target engagement.

  • CVN424 (Solengepras): A highly potent, selective, orally active, and brain-penetrant GPR6 inverse agonist developed by Cerevance[5]. It is currently in Phase 2/3 clinical trials for Parkinson's Disease[2] and serves as the gold-standard reference for both in vitro potency and in vivo efficacy[4].

Comparative Pharmacological Data
PropertyPiperidin-4-yl(o-tolyl)methanone HClCVN424 (Solengepras)
Role Preclinical Tool Compound[1]Clinical-Stage Reference[2]
Target GPR6GPR6
Mechanism Modulator / Inverse Agonist[1]Inverse Agonist[5]
Binding Affinity ( Ki​ ) ~150 - 300 nM (Class Average)9.4 nM[5]
Functional Efficacy ( EC50​ ) Sub-micromolar38 nM[5]
Brain Penetrance ModerateHigh (Orally Active)[5]

Self-Validating Experimental Protocols

To objectively benchmark Piperidin-4-yl(o-tolyl)methanone hydrochloride against CVN424, your laboratory must employ self-validating workflows. The following protocols are designed with internal controls to ensure data integrity.

Protocol A: In Vitro TR-FRET cAMP Accumulation Assay

Because GPR6 is constitutively active, traditional agonist-stimulation assays are ineffective. Instead, we measure the baseline reduction of cAMP using a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality Check: Why use IBMX? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Adding it prevents the cellular degradation of cAMP, ensuring that the assay strictly measures the production rate dictated by GPR6 activity, rather than downstream metabolic clearance.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK-293 cells stably expressing human GPR6 at a density of 5,000 cells/well in a 384-well microplate.

  • Inhibitor Addition: Pre-incubate cells in assay buffer containing 0.5 mM IBMX for 15 minutes at room temperature.

  • Compound Dosing: Add Piperidin-4-yl(o-tolyl)methanone HCl and CVN424 in a 10-point concentration-response curve (ranging from 10 µM to 0.1 nM). Incubate for 45 minutes at 37°C.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the Europium (Eu)-cAMP tracer and the ULight-anti-cAMP antibody.

    • Expert Insight: This is a competitive assay. As the inverse agonist lowers cellular cAMP, less endogenous cAMP is available to compete with the Eu-cAMP tracer. Consequently, more tracer binds to the antibody, resulting in an increase in the TR-FRET signal.

  • Readout: Read the plate on an EnVision microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).

Workflow Prep Cell Prep HEK293-GPR6 Incubate Compound Incubation + IBMX Prep->Incubate Lysis Lysis & TR-FRET Reagents Incubate->Lysis Read FRET Readout (Competitive) Lysis->Read

Fig 2: Step-by-step TR-FRET workflow for quantifying GPR6-mediated cAMP reduction.

Protocol B: In Vivo Haloperidol-Induced Catalepsy Reversal

To validate that the in vitro cAMP reduction translates to functional motor improvement, compounds must be tested in a rodent catalepsy model[4].

Causality Check: Why Haloperidol? Haloperidol is a potent D2 receptor antagonist. Administering it to rodents blocks the D2 receptors on MSNs, removing the Gi-mediated inhibition of cAMP. This triggers a massive cAMP spike in the indirect pathway, causing severe motor rigidity (catalepsy) that mimics Parkinsonian symptoms[4]. A successful GPR6 inverse agonist will bypass the blocked D2 receptor, directly lower the cAMP spike, and restore mobility.

Step-by-Step Methodology:

  • Baseline Establishment: Acclimate adult male Sprague-Dawley rats to the testing environment.

  • Compound Administration: Administer CVN424 (e.g., 3-10 mg/kg p.o.) or Piperidin-4-yl(o-tolyl)methanone HCl (via appropriate vehicle) 60 minutes prior to haloperidol challenge. Use vehicle-only as a negative control.

  • Disease Induction: Administer Haloperidol (1 mg/kg i.p.) to induce catalepsy.

  • Behavioral Assessment (Bar Test): 45 minutes post-haloperidol, gently place the rat's forepaws on a horizontal bar elevated 10 cm above the surface.

  • Quantification: Record the descent latency (time taken for the rat to remove both forepaws from the bar). A shorter latency indicates successful reversal of catalepsy and robust in vivo target engagement of GPR6[4].

Conclusion

Benchmarking early-stage compounds like Piperidin-4-yl(o-tolyl)methanone hydrochloride against highly optimized clinical candidates like CVN424 is essential for driving drug discovery forward. By utilizing self-validating assays that directly interrogate the constitutive nature of GPR6, researchers can confidently map the structure-activity relationship (SAR) of novel piperidine derivatives and identify candidates with superior pharmacokinetic and pharmacodynamic profiles.

References
  • Source: google.
  • Solangepras (CVN424) | GPR6 Inverse Agonist - MedchemExpress.
  • Solengepras (CVN424): A Novel GPR6 Inhibitor in Clinical Development as an Investigational Therapy for Parkinson's Disease (P11-5.017)
  • Source: acs.
  • Source: acs.

Sources

Comparative

A Comparative Analysis of the Binding Affinities of Piperidin-4-yl-Aroyl Methanone Analogs for Sigma-1 Receptors

This guide provides an in-depth comparison of the binding affinities of a series of Piperidin-4-yl-aroyl methanone analogs, focusing on their interaction with sigma (σ) receptors. While the initial focus was on Piperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the binding affinities of a series of Piperidin-4-yl-aroyl methanone analogs, focusing on their interaction with sigma (σ) receptors. While the initial focus was on Piperidin-4-yl(o-tolyl)methanone hydrochloride, this guide expands to a closely related and well-characterized series of 4-aroylpiperidines to provide a robust, data-driven comparison. This analysis is critical for researchers and professionals in drug development aiming to understand the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds for the σ1 receptor, a protein implicated in a variety of neurological and psychiatric disorders.

Introduction to the Sigma-1 Receptor as a Therapeutic Target

The sigma-1 (σ1) receptor is a unique membrane-bound protein that has garnered significant interest as a therapeutic target.[1] Initially mistaken for an opioid receptor, it is now understood to be a distinct pharmacological entity that binds a wide array of psychotropic drugs.[1] The σ1 receptor is involved in the modulation of various neurotransmitter systems and ion channels, making it a promising target for the development of novel treatments for conditions such as neurodegenerative diseases, neuropathic pain, and addiction.[2] The development of ligands with high affinity and selectivity for the σ1 receptor is a key objective in medicinal chemistry.

Comparative Binding Affinities of 4-Aroylpiperidine Analogs

A study by Abate et al. (2016) provides valuable data on the binding affinities of a series of 4-aroylpiperidine methanone analogs at both σ1 and σ2 receptors.[1] This allows for a direct comparison of how different substituents on the aroyl moiety influence binding potency and selectivity. The binding affinity is reported as the inhibition constant (Ki), where a smaller Ki value indicates a higher binding affinity.

Compound IDR (Substitution on Phenyl Ring)σ1 Ki (nM)σ2 Ki (nM)Selectivity Ratio (Ki σ2/σ1)
7a 4"-F2.96 ± 0.5221.64 ± 8.075
7c 4"-Cl5.98 ± 0.41554.03 ± 34.2293
7b 3",4"-Cl2>434>854-
7d 2"-NO2>434>854-
Data sourced from Abate et al., 2016.[1]

From this data, we can derive key structure-activity relationship insights:

  • Halogen Substitution: The presence of a fluorine (7a) or chlorine (7c) at the 4"-position of the phenyl ring results in high affinity for the σ1 receptor, with Ki values in the low nanomolar range.[1] The 4"-fluoro substituted analog (7a) exhibits the highest affinity in this series.[1]

  • Effect of Multiple Halogens: Dichlorination at the 3" and 4" positions (7b) leads to a dramatic loss of affinity for both σ1 and σ2 receptors.[1]

  • Electron-Withdrawing Groups: The introduction of a nitro group at the 2"-position (7d) also results in a significant decrease in binding affinity.[1]

  • Selectivity: Both the 4"-fluoro and 4"-chloro analogs demonstrate good selectivity for the σ1 receptor over the σ2 receptor, with selectivity ratios of 75 and 93, respectively.[1]

Experimental Methodology: Radioligand Binding Assay

The determination of binding affinities for these analogs was achieved through a competitive radioligand binding assay. This technique is a cornerstone in pharmacology for quantifying the interaction between a ligand and a receptor.[3]

Principle of the Assay

A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membrane homogenates). The binding of the radioligand is then competed by incubating it with varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) of the test compound can be calculated.

Step-by-Step Protocol
  • Membrane Preparation:

    • Tissues or cells expressing the target receptor (in this case, guinea pig brain homogenates for σ1 receptors) are homogenized in a cold lysis buffer.[4]

    • The homogenate is centrifuged at low speed to remove large debris.[4]

    • The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.[4]

    • The membrane pellet is washed and resuspended in an appropriate buffer and stored at -80°C.[4] The protein concentration is determined using a standard assay like the BCA assay.[4]

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.[4][5]

    • Each well contains the membrane preparation, a fixed concentration of the radioligand (e.g., -pentazocine for σ1 receptors), and varying concentrations of the unlabeled test compound.[2]

    • Control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known ligand to block all specific binding) are included.[3]

    • The plate is incubated to allow the binding to reach equilibrium.[4]

  • Filtration and Scintillation Counting:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.[3][4]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.[3]

    • The filters are then dried, and a scintillation cocktail is added.[4]

    • The radioactivity on the filters is counted using a scintillation counter.[3]

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.[3]

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration to generate a competition curve.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Visualizing the Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation in 96-well plate (Competition for binding) Membrane_Prep->Incubation Radioligand Radioligand (3H-pentazocine) Radioligand->Incubation Test_Compounds Test Compounds (Piperidin-4-yl-aroyl methanone analogs) Test_Compounds->Incubation Filtration Rapid Filtration (Separate bound from free) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Conclusion and Future Directions

The comparative analysis of these 4-aroylpiperidine analogs reveals critical structural features that govern their binding affinity and selectivity for the σ1 receptor. Specifically, the nature and position of substituents on the aroyl ring play a pivotal role, with small, electron-withdrawing groups at the para position being favorable for high-affinity binding. This guide provides a foundational understanding for researchers in the field, highlighting the importance of systematic structural modifications and robust experimental techniques like radioligand binding assays in the design of novel σ1 receptor ligands.

Future research should focus on expanding the library of these analogs to further probe the structure-activity landscape. Investigating a broader range of substituents, including those that can form specific hydrogen bonds or other non-covalent interactions within the σ1 receptor binding site, could lead to the discovery of even more potent and selective compounds. Additionally, employing other biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would provide a more complete thermodynamic and kinetic profile of the ligand-receptor interactions.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Li, H., et al. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Analytical Biochemistry, 309(2), 312-317.
  • Abate, C., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. RSC Advances, 6(83), 79870-79881.
  • Basile, A. S., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4371-4374.
  • Chumpradit, S., et al. (1994). Synthesis and dopamine transporter binding affinities of novel analogues of meperidine. Bioorganic & Medicinal Chemistry Letters, 4(21), 2575-2580.
  • Abate, C., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. RSC Advances, 6(83), 79870-79881.
  • Chiba, H., et al. (2006). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry, 49(12), 3469-3472.
  • Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161.
  • Zampieri, D., et al. (2015). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry, 90, 886-897.
  • Zampieri, D., et al. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry, 245, 114914.
  • Fereidoonnezhad, M., et al. (2017). A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. Computational Biology and Chemistry, 67, 173-185.
  • Reith, M. E., et al. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs).
  • Leone, D. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734.
  • Zampieri, D., et al. (2015). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry, 90, 886-897.

Sources

Safety & Regulatory Compliance

Safety

Piperidin-4-yl(o-tolyl)methanone hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety protocols required for handling complex heterocyclic building blocks. Piperidin-4-yl(o-tolyl)methanone hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety protocols required for handling complex heterocyclic building blocks. Piperidin-4-yl(o-tolyl)methanone hydrochloride (CAS: 64671-34-7) is a highly valuable intermediate in drug development, particularly for synthesizing CNS-active agents[1]. However, its structural features—a basic piperidine nitrogen neutralized as a hydrochloride salt—dictate specific, stringent disposal and operational protocols to ensure both laboratory safety and strict environmental compliance.

This guide provides a self-validating, step-by-step operational plan for the proper disposal and spill management of this compound, grounded in the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) standards[2].

Section 1: Chemical Profiling & Hazard Causality

To manage a chemical safely, one must first understand the causality behind its physical and chemical behavior. The hydrochloride salt form of this piperidine derivative offers enhanced stability and solubility for experimental reactions; however, it introduces two critical logistical challenges for waste management:

  • Hygroscopicity & Physical State : Like many amine hydrochlorides, this compound readily absorbs atmospheric moisture[3]. In the event of a spill, it can quickly transition from a manageable, dry powder to a sticky, adherent residue if exposed to ambient humidity, complicating cleanup efforts.

  • Halogen Content & Incineration Risks : The chloride counterion means that any waste stream containing this compound introduces halogens[4]. During standard incineration, halogens can form corrosive hydrogen chloride (HCl) gas and highly toxic dioxins. Therefore, it must be processed in a facility equipped with specialized alkaline scrubbers[5].

Table 1: Physicochemical and Hazard Profile Summary

ParameterSpecificationOperational & Disposal Implication
Chemical Name Piperidin-4-yl(o-tolyl)methanone HClRequires specific tracking for halogenated organic waste.
CAS Number 64671-34-7Must be explicitly listed on EPA waste manifests.
Molecular Weight 239.74 g/mol Used to calculate total chloride load in bulk waste streams.
Physical State Solid (Powder)Prone to aerosolization; dry sweeping is strictly prohibited.
Aqueous Behavior Soluble, mildly acidicAqueous waste will exhibit a pH < 7 due to the HCl salt[6].
Primary Hazards Irritant, Aquatic ToxicityZero-drain disposal policy is mandatory; toxic to aquatic life[7].

Section 2: Waste Segregation Logic

Proper waste segregation is not merely a regulatory formality; it is a critical safety mechanism. Under the US EPA RCRA framework, this compound is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic)[8]. However, it must be managed as a characteristic hazardous waste due to its toxicity profile and halogen content[9].

If the compound is dissolved in a spent halogenated solvent (e.g., Dichloromethane, Chloroform), the entire mixture must be coded as EPA F002 (Spent Halogenated Solvents)[5][10]. If dissolved in non-halogenated solvents (e.g., Methanol, Ethyl Acetate), the presence of the chloride ion still requires the waste to be flagged for halogen content to ensure the disposal facility routes it to the correct high-temperature incinerator.

WasteSegregation Start Piperidin-4-yl(o-tolyl)methanone HCl Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Dry / Solid Liquid Liquid Waste (Reaction Mixtures, Washings) State->Liquid Dissolved BinSolid Hazardous Solid Waste Bin (Incineration) Solid->BinSolid Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Solvent->Halogenated Yes NonHalogenated Non-Halogenated Solvents (e.g., MeOH, EtOAc) Solvent->NonHalogenated No BinHalo Halogenated Liquid Waste (EPA F002, Scrubber Req.) Halogenated->BinHalo BinNonHalo Non-Halogenated Liquid Waste (Caution: Contains Cl-) NonHalogenated->BinNonHalo

Decision matrix for segregating Piperidin-4-yl(o-tolyl)methanone HCl waste.

Section 3: Step-by-Step Disposal & Spill Response Protocols

Protocol A: Routine Laboratory Waste Disposal

This protocol ensures that both solid and liquid wastes are captured without cross-contaminating laboratory waste streams, which can lead to dangerous exothermic reactions or regulatory fines.

  • Solid Waste (Pure Compound & Consumables):

    • Collect all empty reagent vials, contaminated weighing paper, and disposable spatulas.

    • Place them in a puncture-resistant, leak-proof hazardous solid waste container.

    • Labeling: Mark clearly as "Hazardous Solid Waste - Contains Halogenated Organics (Piperidine HCl derivative)."

  • Liquid Waste (Reaction Mother Liquors & Washings):

    • Decision Point: Identify the primary solvent system used in your workflow.

    • If using DCM/Chloroform: Funnel the mixture into the "Halogenated Liquid Waste" carboy.

    • If using EtOAc/MeOH: Funnel into the "Non-Halogenated Liquid Waste" carboy, but crucially , add a secondary label indicating "Contains <1% Chloride Salts" to alert your Environmental Health and Safety (EHS) department[10].

    • Causality: Segregating solvents prevents chemical incompatibilities in the waste carboy and reduces the exorbitant costs associated with incinerating falsely labeled halogenated waste.

Protocol B: Self-Validating Minor Spill Cleanup (<500 mg)

Because amine hydrochlorides are water-soluble and mildly acidic, we utilize a pH-validated cleanup method to ensure zero residual chemical contamination remains on the benchtop.

  • Containment & PPE: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Isolate the spill area. Do NOT use a dry brush, which risks aerosolizing the irritant powder into the operator's breathing zone.

  • Neutralization & Absorption:

    • Cover the spilled powder with a slightly damp, inert absorbent pad (moistened with water or 10% isopropanol).

    • Causality: The moisture prevents dust formation while simultaneously dissolving the hygroscopic salt for easier wiping[3].

    • Wipe the area inward (concentrically) to prevent spreading the compound.

  • Validation (The Self-Validating Step):

    • Swab the cleaned surface with a wet piece of universal pH indicator paper.

    • Logic: A pH reading of 4-5 indicates that residual, un-neutralized amine hydrochloride remains on the surface[6].

    • Repeat wiping the surface with a dilute sodium bicarbonate solution (1% w/v) until a fresh swab with pH paper reads a neutral 7.0. This guarantees the chemical hazard has been entirely removed.

  • Final Disposal: Place all used absorbent pads, pH paper, and contaminated gloves into a designated solid hazardous waste bag. Tie securely and transfer to the main solid waste bin.

Section 4: Regulatory Compliance & Documentation

To maintain absolute trustworthiness and compliance with federal standards, your laboratory must adhere to the "cradle-to-grave" tracking mandate[2]:

  • Manifesting: Ensure your facility's EPA ID is attached to the waste manifest when transferring this material to a licensed disposal contractor[11].

  • Storage Limits: Do not store hazardous waste containing this compound in your laboratory's Satellite Accumulation Area (SAA) for more than 90 days (or 180 days for Small Quantity Generators) once the volume limit (usually 55 gallons) is reached.

  • Zero-Drain Policy: Under no circumstances should aqueous washings of this compound be flushed down the sanitary sewer. Piperidine derivatives exhibit documented aquatic toxicity and will disrupt local wastewater treatment ecosystems[7].

References

  • US Environmental Protection Agency (EPA). "EPA HAZARDOUS WASTE CODES: F002 Spent Halogenated Solvents." Available at:[Link]

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." Available at:[Link]

  • AllSource Environmental. "Key Differences Between RCRA and EPA Regulations for Hazardous Waste." Available at:[Link]

  • Encamp. "RCRA Hazardous Waste Definition, EPA Form 8700-12." Available at:[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Available at:[Link]

Sources

Handling

Personal protective equipment for handling Piperidin-4-yl(o-tolyl)methanone hydrochloride

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a systematic mitigation of physical and chemical realities. Piperidin-4-yl(o-tolyl)methanone hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a systematic mitigation of physical and chemical realities. Piperidin-4-yl(o-tolyl)methanone hydrochloride (CAS: 64671-34-7)[1] is a critical intermediate frequently utilized in the synthesis of G-protein-coupled receptor 6 (GPR6) modulators, which are actively researched for the treatment of Parkinson's disease[2].

While the hydrochloride salt form stabilizes the piperidine ring, it introduces specific handling challenges. The compound is typically a crystalline powder that can be highly hygroscopic. When handled in low-humidity laboratory environments, these powders are prone to static charge accumulation, leading to aerosolization and subsequent respiratory tract irritation (STOT SE 3). Therefore, our operational plan must be built around static mitigation and closed-system solvent transfers.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety barrier, PPE selection must account for both the solid intermediate and the organic solvents (e.g., DMSO, dichloromethane) used to dissolve it.

PPE CategorySpecificationMechanistic Justification (Causality)
Eye Protection [3]Protects against micro-dust aerosolization inherent to hygroscopic hydrochloride salts. Standard safety glasses with side shields are insufficient for airborne powders.
Hand Protection Double-gloved Nitrile (Outer: 8 mil, Inner: 4 mil)Nitrile provides superior resistance to organic solvents typically used in drug development workflows. Double-gloving creates a self-validating system: if the outer glove shows degradation, the inner glove provides a temporal buffer to safely abort the procedure.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsKnit cuffs prevent accidental sleeve drag through powdered chemical. FR material mitigates risks when the compound is co-handled with flammable organic solvents.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside a primary engineering control. Prevents inhalation of fine crystalline dust, as the piperidine moiety can cause severe mucosal irritation.

Operational Workflow & Handling Protocol

In accordance with[3] and[4], all handling of this compound must occur within a properly functioning chemical fume hood.

Step-by-Step Methodology: Safe Weighing and Solvent Transfer

  • System Validation (Self-Validating Step) : Before opening the chemical container, verify the fume hood face velocity is operating between 80-100 feet per minute (fpm). Validation: Tape a small strip of Kimwipe to the sash; it should pull steadily inward, confirming directional airflow.

  • Static Mitigation : Ground the analytical balance and activate an anti-static ionizer bar within the hood. Causality: Piperidin-4-yl(o-tolyl)methanone hydrochloride[1] can accumulate static charge. Without ionization, the powder will repel from the spatula, aerosolizing into the breathing zone and contaminating the balance enclosure.

  • Active Handling : Use a grounded, stainless-steel or anti-static polymeric spatula to transfer the powder into a pre-tared, sealable glass vial.

  • In-Hood Solvent Addition : If preparing a stock solution, add the required solvent (e.g., DMSO) directly to the vial inside the fume hood before sealing. Causality: Wetting the powder immediately eliminates the particulate dust hazard before the container is ever removed from the primary engineering control.

Spill Response and Disposal Plan

  • Containment : If a dry powder spill occurs, do not sweep . Causality: Sweeping imparts mechanical energy that aerosolizes the particulates, exponentially increasing inhalation exposure risks.

  • Neutralization & Wetting : Gently cover the spilled powder with absorbent paper towels. Lightly mist the towels with a compatible solvent (e.g., 70% isopropanol or water) to dissolve and trap the hydrochloride salt.

  • Collection : Wipe inward from the edges to the center to prevent expanding the contamination zone. Place all materials into a designated, chemically compatible hazardous waste bag.

  • Waste Segregation : Segregate solid waste (contaminated PPE, paper towels) from liquid waste. If the compound was dissolved in a halogenated solvent (like DCM), it must be routed to a specific halogenated waste carboy to prevent dangerous exothermic reactions with incompatible non-halogenated streams[4].

  • Final Disposition : Route all segregated waste to an EPA-compliant facility for high-temperature incineration.

Operational Safety Workflow Diagram

G Start Pre-Operation Safety Verification Hood Verify Fume Hood (Face Velocity 80-100 fpm) Start->Hood PPE Don Specialized PPE (Nitrile, Goggles, FR Coat) Start->PPE Handling Active Handling (CAS: 64671-34-7) Hood->Handling PPE->Handling Weighing Anti-Static Weighing (Minimize Aerosolization) Handling->Weighing Transfer In-Hood Solvent Addition (Dust Elimination) Weighing->Transfer PostOp Post-Operation Decontamination Transfer->PostOp Waste Waste Segregation (Solid vs. Halogenated Liquid) PostOp->Waste Disposal EPA-Compliant Incineration Waste->Disposal

Operational safety workflow for handling Piperidin-4-yl(o-tolyl)methanone hydrochloride.

References

  • Google Patents. "WO2014028479A1 - Quinoxaline derivatives as gpr6 modulators".
  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011". National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories". URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Piperidin-4-yl(o-tolyl)methanone hydrochloride
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Piperidin-4-yl(o-tolyl)methanone hydrochloride
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